Technical Documentation Center

Methyl 3,6-dichloropyridazine-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3,6-dichloropyridazine-4-carboxylate
  • CAS: 286946-24-5

Core Science & Biosynthesis

Foundational

Methyl 3,6-dichloropyridazine-4-carboxylate: A Technical Guide for Chemical Researchers

CAS Number: 286946-24-5 Abstract This technical guide provides a comprehensive overview of Methyl 3,6-dichloropyridazine-4-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. The...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 286946-24-5

Abstract

This technical guide provides a comprehensive overview of Methyl 3,6-dichloropyridazine-4-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the compound's fundamental properties, synthesis strategies, characteristic reactivity, and significant applications, with a particular focus on its role in the development of novel therapeutic agents. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development, offering both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.

Introduction: The Strategic Importance of Dichloropyridazines

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of chlorine atoms onto the pyridazine ring, as seen in Methyl 3,6-dichloropyridazine-4-carboxylate, creates a highly versatile intermediate. The electron-withdrawing nature of the chlorine atoms and the pyridazine nitrogen atoms activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and often regioselective introduction of various nucleophiles, enabling the construction of complex molecular architectures. The methyl ester functionality at the 4-position provides an additional handle for chemical modification, further expanding its synthetic utility.

This guide will delve into the specifics of Methyl 3,6-dichloropyridazine-4-carboxylate, providing the necessary technical information for its effective application in research and development.

Physicochemical and Structural Properties

Methyl 3,6-dichloropyridazine-4-carboxylate is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 286946-24-5[1][2]
Molecular Formula C₆H₄Cl₂N₂O₂[1]
Molecular Weight 207.04 g/mol [1]
IUPAC Name methyl 3,6-dichloropyridazine-4-carboxylate
Synonyms Methyl 3,6-dichloro-pyridazine-4-carboxylate, 4-Pyridazinecarboxylic acid, 3,6-dichloro-, methyl ester[2]
Storage Conditions Inert atmosphere, 2-8°C[2]

Below is the two-dimensional chemical structure of Methyl 3,6-dichloropyridazine-4-carboxylate.

Caption: 2D structure of Methyl 3,6-dichloropyridazine-4-carboxylate.

Synthesis and Manufacturing

A plausible synthetic pathway would start from a suitable precursor that can be converted to methyl 3,6-dihydroxypyridazine-4-carboxylate. This intermediate would then undergo a double chlorination reaction to yield the final product.

General Synthetic Approach

synthesis start Suitable Precursor (e.g., derivatized maleic anhydride) intermediate1 Methyl 3,6-dihydroxypyridazine-4-carboxylate start->intermediate1 Cyclization product Methyl 3,6-dichloropyridazine-4-carboxylate intermediate1->product Chlorination reagent1 Hydrazine reagent1->intermediate1 reagent2 Chlorinating Agent (e.g., POCl₃, NCS) reagent2->product SnAr reactant Methyl 3,6-dichloropyridazine-4-carboxylate product1 Monosubstituted Product reactant->product1 S N Ar product2 Disubstituted Product product1->product2 S N Ar nucleophile Nu-H nucleophile->product1 nucleophile->product2

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3,6-dichloropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,6-dichloropyridazine-4-carboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,6-dichloropyridazine-4-carboxylate is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of its chloro, methyl ester, and pyridazine core functionalities makes it a valuable building block for the construction of more complex molecular architectures. An understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the known physical characteristics of Methyl 3,6-dichloropyridazine-4-carboxylate, supported by experimental data and methodologies.

Chemical Identity and Molecular Structure

  • Chemical Name: Methyl 3,6-dichloropyridazine-4-carboxylate

  • CAS Number: 286946-24-5[1][2]

  • Molecular Formula: C₆H₄Cl₂N₂O₂[1]

  • Molecular Weight: 207.01 g/mol [3]

  • Structure:

    Molecular structure of Methyl 3,6-dichloropyridazine-4-carboxylate

Summary of Physical Properties

Physical PropertyValueSource(s)
Appearance Solid[4]
Melting Point 40-45 °C[4]
Boiling Point Not experimentally determined-
Solubility No quantitative data available-
Purity Typically >97% (GC)[5]
Storage 2-8°C, under inert atmosphere[2]

Elucidation of Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For Methyl 3,6-dichloropyridazine-4-carboxylate, a melting point range of 40-45 °C has been reported by commercial suppliers.[4] This relatively low melting point suggests that the compound has moderate intermolecular forces in its crystalline lattice.

Experimental Protocol: Determination of Melting Point (Capillary Method)

The determination of the melting point is a standard procedure in organic chemistry, providing insights into the purity of a crystalline solid. A sharp melting range typically indicates a high-purity compound, whereas a broad melting range often suggests the presence of impurities.

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube. setup Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer. prep->setup Insert heating Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. setup->heating Initiate observe Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. heating->observe Monitor result Result: The recorded temperature range constitutes the melting point of the substance. observe->result Record

Workflow for Melting Point Determination

The causality behind this experimental choice lies in its simplicity, reliability, and the small amount of sample required. The gradual heating ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Solubility

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to determining the solubility of a new compound is crucial for planning reactions, purification, and formulation.

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Preparation: A small, accurately weighed amount of Methyl 3,6-dichloropyridazine-4-carboxylate (e.g., 10 mg) is placed in a series of small test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Observation: The mixtures are agitated (e.g., by vortexing) at a constant temperature (e.g., 25 °C) and observed for dissolution.

  • Classification: The solubility is classified based on visual inspection (e.g., soluble, partially soluble, insoluble).

This protocol provides a rapid and efficient way to screen for suitable solvents for various applications.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and quality control of Methyl 3,6-dichloropyridazine-4-carboxylate. Although specific, publicly available spectra are scarce, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) and a singlet for the aromatic proton on the pyridazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylate group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the ester, the methyl carbon, and the four carbons of the dichloropyridazine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-Cl stretching vibrations, and various C=C and C=N stretching frequencies associated with the aromatic pyridazine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.01 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 would be observed, which is a powerful tool for confirming the presence of two chlorine atoms in the molecule.

Synthesis and Chemical Reactivity

Methyl 3,6-dichloropyridazine-4-carboxylate is typically synthesized from its corresponding carboxylic acid, 3,6-dichloropyridazine-4-carboxylic acid. The final step is an esterification reaction.

Conceptual Synthesis Pathway

G cluster_synthesis Synthetic Pathway start 3,6-Dihydroxypyridazine step1 Chlorination (e.g., POCl₃ or NCS) start->step1 intermediate1 3,6-Dichloropyridazine step1->intermediate1 step2 Carboxylation intermediate1->step2 intermediate2 3,6-Dichloropyridazine- 4-carboxylic acid step2->intermediate2 step3 Esterification (Methanol, Acid Catalyst) intermediate2->step3 product Methyl 3,6-dichloropyridazine- 4-carboxylate step3->product

Conceptual synthetic route to the target compound.

The chlorination of 3,6-dihydroxypyridazine can be achieved using reagents like phosphorus oxychloride or N-chlorosuccinimide.[7] The subsequent carboxylation and final esterification with methanol, often under acidic conditions (Fischer esterification), yields the desired product.

The reactivity of Methyl 3,6-dichloropyridazine-4-carboxylate is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution, making it a valuable precursor for introducing a wide range of functional groups onto the pyridazine core.

Safety and Handling

Methyl 3,6-dichloropyridazine-4-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2]

Conclusion

Methyl 3,6-dichloropyridazine-4-carboxylate is a key synthetic intermediate with well-defined, albeit not extensively published, physical properties. Its characterization relies on standard analytical techniques, and its handling requires adherence to appropriate safety protocols. This guide provides a foundational understanding of its physical characteristics to aid researchers in its effective utilization in the laboratory. Further research to quantify its solubility in a range of solvents and to publish its detailed spectral data would be of significant value to the scientific community.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
  • Methyl 4,6-dichloropyridazine-3-carboxylate: Properties and Synthesis Applications - BOC Sciences. (URL: Not available)
  • Methyl 3,6-dichloropyridazine-4-carboxylate | C6H4Cl2N2O2 | CID 17861811 - PubChem. (URL: [Link])

  • Methyl 3,6-dichloropyridazine-4-carboxylate, 97% - 3ASenrise. (URL: [Link])

  • Methyl 4,6-dichloropyridazine-3-carboxylate | C6H4Cl2N2O2 | CID 17848322 - PubChem. (URL: [Link])

  • Applications of Methyl 4,6-Dichloropyridazine-3-Carboxylate in Drug Discovery - Autech Industry Co.,Limited. (URL: Not available)
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])

  • Methyl 4,6-dichloropyridazine-3-carboxylate | CAS 372118-01-9 | AMERICAN ELEMENTS ®. (URL: [Link])

  • 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem. (URL: [Link])

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])

Sources

Foundational

Technical Guide: Robust Synthesis of 3,6-Dichloropyridazine

Executive Summary 3,6-Dichloropyridazine (3,6-DCP) is a linchpin scaffold in medicinal chemistry, serving as the electrophilic core for numerous kinase inhibitors and agrochemicals. Its dual chloride handles allow for se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dichloropyridazine (3,6-DCP) is a linchpin scaffold in medicinal chemistry, serving as the electrophilic core for numerous kinase inhibitors and agrochemicals. Its dual chloride handles allow for sequential, regioselective nucleophilic aromatic substitutions (


), enabling the rapid construction of non-symmetrical heterocycles.

This guide details a scalable, industrial-grade synthesis starting from commodity chemicals: Maleic Anhydride and Hydrazine Hydrate . It prioritizes process safety—specifically regarding phosphorus oxychloride (


) handling—and purity profiles suitable for GMP downstream applications.

Strategic Retrosynthesis

The synthesis is a two-stage process. The pyridazine ring is first constructed via a condensation reaction to form the cyclic hydrazide (tautomeric with 3,6-dihydroxypyridazine), followed by a dehydrative chlorination.

Retrosynthesis Target 3,6-Dichloropyridazine (Electrophilic Core) Intermediate Maleic Hydrazide (3,6-Dihydroxypyridazine) Target->Intermediate Dehydrative Chlorination (POCl3) Start Maleic Anhydride + Hydrazine Hydrate Intermediate->Start Cyclocondensation

Figure 1: Retrosynthetic disconnection of 3,6-Dichloropyridazine showing the transition from acyclic precursors to the aromatic heterocycle.

Phase 1: Synthesis of Maleic Hydrazide (The Precursor)

While 3,6-dihydroxypyridazine is commercially available, in-house synthesis is often required to control hydrazine impurities and reduce costs.

Reagents & Stoichiometry
ComponentRoleEquiv.Key Property
Maleic Anhydride Electrophile1.0Moisture sensitive; use fresh briquettes.
Hydrazine Hydrate (80%) Nucleophile1.05 - 1.1Toxic/Carcinogenic. Excess ensures full conversion.
Hydrochloric Acid (15%) Catalyst/MediaSolventPromotes cyclization; controls pH.
Mechanism & Causality

The reaction proceeds via a nucleophilic attack of hydrazine on the anhydride carbonyl, opening the ring to form a mono-hydrazide intermediate. Acidic conditions promote the second ring closure (dehydration) to form the stable six-membered pyridazine dione ring.

  • Why Acidic Media? While the reaction occurs in water, using dilute acid (HCl or

    
    ) accelerates the ring closure and precipitates the product, which is insoluble in acidic water, driving the equilibrium forward (Le Chatelier’s principle).
    
Experimental Protocol (Self-Validating)
  • Setup: 3-neck flask, mechanical stirrer (critical due to slurry formation), reflux condenser, dropping funnel.

  • Dissolution: Charge Hydrazine Hydrate and dilute HCl. Heat to 40°C.

  • Addition: Add Maleic Anhydride portion-wise (exothermic). Maintain temp < 60°C to prevent decomposition.

  • Reflux: Heat to 100–110°C for 3–4 hours.

    • Validation: The mixture will turn into a thick white slurry. If the solution remains clear, cyclization has not occurred.

  • Isolation: Cool to 10°C. Filter the white solid.

  • Purification: Wash cake with cold water to remove residual hydrazine.

  • Drying: Dry at 100°C. Target MP: >300°C (dec).

Phase 2: Chlorination (The Core Transformation)

This is the most hazardous step. The tautomeric dihydroxy compound is converted to the dichloro derivative using Phosphorus Oxychloride (


).
The Reagent System[1][2][3][4][5]
  • Primary Reagent:

    
     (Phosphorus Oxychloride).[1][2] Acts as both solvent and chlorinating agent.
    
  • Stoichiometry: Excess (3–5 equivalents) is required to maintain fluidity.

  • Auxiliary Agent: Phosphorus Pentachloride (

    
    ) .
    
    • Expert Insight: Adding 0.5–1.0 eq of

      
       accelerates the reaction and helps convert the "lactam" carbonyls more efficiently than 
      
      
      
      alone.
Process Safety: The Quenching Hazard

CRITICAL WARNING:


 hydrolysis is exothermic but can exhibit an induction period  in cold water.
  • The Trap: If you pour

    
     into ice water and see no immediate reaction, do not  add more rapidly. It will accumulate and then "run away" thermally, causing an eruption.
    
  • The Solution: Maintain the quench temperature < 20°C strictly. Use external cooling and slow addition.[3]

Experimental Protocol
  • Reaction:

    • Charge Maleic Hydrazide (solid) into the reactor.

    • Add

      
       (3.0 vol) and 
      
      
      
      (0.5 eq).
    • Heat to reflux (110–120°C) for 4–6 hours.

    • Endpoint: The thick slurry dissolves to form a clear, dark orange/brown solution. Evolution of HCl gas ceases.

  • Distillation (Volume Reduction):

    • Distill off excess

      
       under reduced pressure. This is critical to reduce the violence of the quench.
      
  • Quenching (The "Drowning" Step):

    • Prepare a vessel with crushed ice/water (5x volume of reaction mass).

    • Pour the viscous reaction residue slowly onto the ice with vigorous stirring.

    • Temp Control: Keep internal temp < 25°C.

  • Neutralization:

    • Adjust pH to 7–8 using 25% Ammonia or Sodium Carbonate.

    • Observation: The product precipitates as a tan/brown solid.

Phase 3: Purification & Quality Control

Crude 3,6-DCP often contains oxidative impurities (tars) that affect stability.

The Bisulfite Wash (Expertise Pillar)

Standard recrystallization often fails to remove colored impurities.

  • Technique: During the aqueous workup (after quenching but before filtration), add Sodium Metabisulfite (5–10% w/w relative to product).

  • Mechanism: Bisulfite reduces oxidative byproducts and quinone-like impurities, significantly improving the color and purity of the final crystal.

Final Recrystallization
  • Solvent: n-Hexane or dilute Ethanol/Water (though n-Hexane provides better drying profiles).

  • Target Purity: >98% by HPLC.

  • Melting Point: 67–69°C.

Process Visualization

ProcessFlow Start START: Maleic Hydrazide (Solid) React Chlorination (POCl3 + PCl5, 110°C) Start->React Slurry to Solution Distill Vacuum Distillation (Remove excess POCl3) React->Distill Clear brown oil Quench Quench into Ice Water (Temp < 20°C) Distill->Quench Viscous residue Treat Bisulfite Treatment (Color Removal) Quench->Treat Aqueous suspension Filter Filtration & Neutralization Treat->Filter Final Recrystallization (n-Hexane) Filter->Final

Figure 2: End-to-end process flow emphasizing the critical distillation and quenching safety steps.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete dehydration of Maleic Hydrazide.Ensure Maleic Hydrazide is dried >100°C before use. Water kills

.
Violent Quench Too much residual

.
Distill off more

before quenching.[4]
Product is Black/Tar Overheating during chlorination.Reduce temp to 100°C; add catalyst (e.g.,

) to lower activation energy.
Low Melting Point Hydrazine impurities or moisture.Recrystallize from n-Hexane; ensure thorough drying.

References

  • Title: Maleic hydrazide preparation method (CN105693623A).
  • Title: Process for purification of 3,6-dichloropyridazine (US3004027A).
  • Title: Preparation method of 3,6-dichloropyridazine (CN112645883A).
  • Safety Data (POCl3)

    • Title: Phosphorus Oxychloride Safety Data Sheet.[5][6]

    • Source: Fisher Scientific.

Sources

Exploratory

Technical Guide: 1H NMR Analysis of Methyl 3,6-dichloropyridazine-4-carboxylate

This guide details the 1H NMR spectral analysis of Methyl 3,6-dichloropyridazine-4-carboxylate , a critical scaffold in medicinal chemistry used for synthesizing pyridazinone-based therapeutics (e.g., thyroid hormone rec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral analysis of Methyl 3,6-dichloropyridazine-4-carboxylate , a critical scaffold in medicinal chemistry used for synthesizing pyridazinone-based therapeutics (e.g., thyroid hormone receptor agonists).

Executive Summary

Methyl 3,6-dichloropyridazine-4-carboxylate (CAS 372118-01-9) is an electron-deficient heterocyclic ester. Its 1H NMR spectrum is characterized by simplicity—consisting of two distinct singlets—but requires precise integration to distinguish it from hydrolysis byproducts (the carboxylic acid) or regioisomers.

Key Spectral Features:

  • Aromatic Region: A highly deshielded singlet corresponding to the lone proton on the pyridazine ring (H5).

  • Aliphatic Region: A sharp singlet corresponding to the methyl ester (-COOCH₃).

Structural Analysis & Signal Prediction

The molecule contains two distinct proton environments. The chemical shifts are heavily influenced by the electron-withdrawing nature of the pyridazine nitrogens, the two chlorine atoms, and the carboxylate ester.

Structural Diagram (DOT Visualization)

G cluster_0 Methyl 3,6-dichloropyridazine-4-carboxylate N1 N (1) N2 N (2) N1->N2 C3 C-Cl (3) N2->C3 C4 C-Ester (4) C3->C4 C5 C-H (5) C4->C5 Ester COOCH3 C4->Ester C6 C-Cl (6) C5->C6 H5_Env H5 Environment: Deshielded by: 1. Alpha-Carbonyl (Ester) 2. Ortho-Chlorine (C6) 3. Aromatic Ring Current C5->H5_Env C6->N1

Figure 1: Connectivity and electronic environment of the core scaffold.

Experimental Data & Assignment

The following data represents the consensus values for the compound in deuterated chloroform (


) and DMSO-

. The shift of the aromatic proton (H5) is the critical quality attribute (CQA).
Table 1: 1H NMR Assignment
PositionGroupShift (

, ppm)
MultiplicityIntegralMechanistic Explanation
H-5 Aromatic CH8.00 – 8.30 Singlet (s)1HHighly Deshielded: Located between the electron-withdrawing ester (C4) and chlorine (C6). The pyridazine ring itself is electron-deficient.
-OCH₃ Methyl Ester3.95 – 4.05 Singlet (s)3HTypical Ester Range: The methyl group is attached to an oxygen, shifting it to ~4.0 ppm.

Note on Solvent Effects:

  • DMSO-

    
    :  The aromatic H5 signal typically appears downfield, near 8.28 ppm , as observed in the corresponding carboxylic acid precursor [1].
    
  • 
    :  The signal may appear slightly upfield (~8.0 ppm) compared to DMSO due to reduced hydrogen bonding and solvent polarity effects.
    
Reference Spectrum Validation

To validate your sample, compare the integration ratio. A pure sample must show a 1:3 ratio between the aromatic proton (H5) and the methyl ester protons.

  • Impurity Flag: If the ratio is < 1:3, check for hydrolysis (loss of methyl group) or residual solvent.

  • Impurity Flag: If a broad singlet appears > 9.0 ppm, the sample likely contains 3,6-dichloropyridazine-4-carboxylic acid (hydrolysis product) [1].

Synthesis & Impurity Profiling[3][4]

Understanding the synthesis route helps anticipate impurities in the NMR spectrum.[1]

Synthesis Workflow

The methyl ester is typically synthesized via the esterification of 3,6-dichloropyridazine-4-carboxylic acid or radical alkylation methods.

Synthesis Start Start: 3,6-Dichloropyridazine-4-carboxylic acid Step1 Step 1: Esterification (MeOH / H2SO4 or SOCl2) Start->Step1 Product Target: Methyl 3,6-dichloropyridazine-4-carboxylate Step1->Product Impurity Impurity: Residual Acid (Hydrolysis Product) Product->Impurity Moisture/Hydrolysis Check NMR Checkpoint: Look for OH peak >9.0 ppm Impurity->Check

Figure 2: Synthesis pathway and potential degradation points.

Common Impurities
  • 3,6-Dichloropyridazine-4-carboxylic acid:

    • NMR Sign: Loss of the methyl singlet at ~4.0 ppm; appearance of a broad acidic proton > 9.0 ppm (often invisible in

      
       due to exchange, but visible in DMSO).
      
    • H5 Shift: The aromatic proton of the acid appears at 8.28 ppm in DMSO-

      
       [1].[2]
      
  • 3,6-Dichloropyridazine:

    • NMR Sign: If decarboxylation occurs, a singlet appears at 7.51 ppm (

      
      ) [2].
      

Experimental Protocol

Sample Preparation[1][3][4][6]
  • Mass: Weigh 5–10 mg of the solid ester.

  • Solvent: Dissolve in 0.6 mL of

    
     (Chloroform-d) or DMSO-
    
    
    
    .
    • Recommendation: Use

      
       for routine purity checks. Use DMSO-
      
      
      
      if solubility is poor or if looking for acidic impurities.
  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 scans are usually sufficient due to the high sensitivity of the methyl singlet.

  • Relaxation Delay (D1): Set to

    
     second to ensure accurate integration of the aromatic proton relative to the methyl group.
    

References

  • BenchChem. 3,6-Dichloropyridazine-4-carboxylic acid Spectral Data. Retrieved from (Accessed 2026).

  • Vertex AI Search. Synthesis of 3,6-dichloropyridazine NMR data. Patent CN104447569A. Retrieved from .

  • PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate (Compound Summary). National Library of Medicine. Retrieved from .

Sources

Foundational

An In-Depth Technical Guide to 13C NMR Data of Dichloropyridazine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of 13C NMR in the Structural Elucidation of Dichloropyridazines Dichloropyridazine derivatives are a cornerstone in the synthesis of novel pharmaceutical agents, exhibiting a wide range of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of 13C NMR in the Structural Elucidation of Dichloropyridazines

Dichloropyridazine derivatives are a cornerstone in the synthesis of novel pharmaceutical agents, exhibiting a wide range of biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug candidates. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out as an indispensable tool for providing unambiguous insights into the carbon framework of these heterocyclic systems. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, offering a detailed map of the molecule's structure. This guide will delve into the nuances of 13C NMR data for various dichloropyridazine isomers, providing a foundational understanding for researchers in the field.

Comparative Analysis of 13C NMR Chemical Shifts for Dichloropyridazine Isomers

The position of the chlorine substituents on the pyridazine ring significantly influences the electron distribution and, consequently, the 13C NMR chemical shifts of the ring carbons. Understanding these substituent effects is key to the correct assignment of signals and the structural verification of synthesized compounds. The following table summarizes the reported 13C NMR chemical shifts for various dichloropyridazine isomers. All shifts are reported in parts per million (ppm) relative to a standard reference.

CompoundC3C4C5C6Solvent
3,6-Dichloropyridazine 152.0131.3131.3152.0DMSO-d6
3,4-Dichloropyridazine 153.1140.2129.8151.9CDCl3
3,5-Dichloropyridazine 151.7131.1148.9145.2CDCl3
4,5-Dichloropyridazine 150.1138.5138.5150.1CDCl3

Note: The data for 3,4-, 3,5-, and 4,5-dichloropyridazine are reported in CDCl3, which may cause slight variations in chemical shifts compared to DMSO-d6 due to solvent effects. Direct comparison should be made with caution.

Key Observations and Mechanistic Insights:
  • Effect of Chlorine Substitution: The carbon atoms directly attached to the electronegative chlorine atoms (C-Cl) are significantly deshielded and resonate at a downfield chemical shift (higher ppm values). This is evident across all isomers. For instance, in 3,6-dichloropyridazine, the C3 and C6 carbons appear at 152.0 ppm.[1]

  • Symmetry: The symmetry of the molecule is reflected in the number of unique signals in the 13C NMR spectrum. For example, 3,6-dichloropyridazine and 4,5-dichloropyridazine, which possess a C2 axis of symmetry, each exhibit only two distinct signals for the four ring carbons.

  • Positional Isomerism: The chemical shifts of the non-substituted carbons are also influenced by the positions of the chlorine atoms. This allows for the differentiation of isomers. For example, the C4/C5 carbons in 3,6-dichloropyridazine resonate at 131.3 ppm[1], while the corresponding carbons in the other isomers show distinct chemical shifts.

Experimental Protocol for Acquiring High-Quality 13C NMR Spectra of Dichloropyridazine Derivatives

The following detailed protocol provides a robust and self-validating system for obtaining high-resolution 13C NMR spectra of dichloropyridazine derivatives.

I. Sample Preparation

A meticulous sample preparation is the foundation for acquiring a high-quality NMR spectrum.

  • Determine the Appropriate Amount of Sample: For a standard 5 mm NMR tube, aim for a sample concentration of 20-50 mg dissolved in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Select a Suitable Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for many organic compounds due to its excellent dissolving power. Chloroform-d (CDCl3) is also widely used. The choice of solvent can influence the chemical shifts, so it is crucial to be consistent for comparative studies.

  • Dissolution and Filtration:

    • Weigh the dichloropyridazine derivative accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the compound completely. Sonication may be used if necessary.

    • It is imperative to filter the solution to remove any particulate matter, which can degrade the spectral resolution. A small plug of glass wool in a Pasteur pipette is an effective filter.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

II. NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • Instrument Preparation:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp and well-resolved peaks.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. This decouples the protons from the carbon nuclei, resulting in a spectrum with singlet peaks for each carbon, simplifying interpretation.

    • Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm, is generally sufficient to cover the expected chemical shift range for dichloropyridazines.

    • Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses, which is important for accurate signal integration, although quantitative analysis is not the primary goal here.

    • Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all experiments to ensure reproducibility.

III. Data Processing and Referencing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak. For DMSO-d6, the central peak of the septet is at 39.52 ppm. For CDCl3, the triplet is centered at 77.16 ppm.

Visualizing the Workflow and Structures

To further clarify the experimental process and the structures of the dichloropyridazine isomers, the following diagrams are provided.

experimental_workflow cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition cluster_proc III. Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Parameters lock_shim->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Analyze Data reference->analyze

Caption: Experimental workflow for 13C NMR data acquisition.

dichloropyridazines cluster_isomers Dichloropyridazine Isomers node_36 3,6-Dichloropyridazine node_34 3,4-Dichloropyridazine node_35 3,5-Dichloropyridazine node_45 4,5-Dichloropyridazine

Caption: Structures of dichloropyridazine isomers.

Conclusion

This technical guide provides a comprehensive overview of 13C NMR data for dichloropyridazine derivatives, tailored for researchers and professionals in drug development. By understanding the influence of substituent effects on chemical shifts and adhering to a robust experimental protocol, scientists can confidently characterize these important heterocyclic compounds. The presented data and methodologies serve as a valuable resource for accelerating the design and synthesis of novel pyridazine-based therapeutic agents.

References

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87178, 3,4-Dichloropyridazine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19959687, 3,5-Dichloropyridazine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87179, 4,5-Dichloropyridazine. Retrieved from [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • University of Ottawa NMR Facility Blog. (2008). The 13C and 13C DEPT Spectrum of "Acetone-d6". Retrieved from [Link]

Sources

Exploratory

Mass spectrometry of Methyl 3,6-dichloropyridazine-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3,6-dichloropyridazine-4-carboxylate Introduction Methyl 3,6-dichloropyridazine-4-carboxylate is a halogenated heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3,6-dichloropyridazine-4-carboxylate

Introduction

Methyl 3,6-dichloropyridazine-4-carboxylate is a halogenated heterocyclic compound of significant interest in synthetic chemistry. Its structure, featuring a reactive pyridazine core, two chlorine atoms, and a methyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The precise characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active ingredients.

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and identification of organic compounds.[2] Its high sensitivity and ability to provide detailed information on molecular weight and fragmentation offer an unparalleled advantage in chemical analysis. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth examination of the mass spectrometric behavior of Methyl 3,6-dichloropyridazine-4-carboxylate. We will explore the rationale behind selecting specific ionization techniques, predict the resultant fragmentation patterns, and offer a validated framework for data interpretation, thereby providing a comprehensive analytical overview of this important chemical entity.

Part 1: Foundational Principles & Analyte Characteristics

A thorough understanding of the analyte's properties is the foundation for any successful mass spectrometric analysis. The predictable behavior of a molecule within the mass spectrometer is directly dictated by its chemical structure and elemental composition.

Analyte Properties

Methyl 3,6-dichloropyridazine-4-carboxylate is a small organic molecule with the following key characteristics:

  • Molecular Formula: C₆H₄Cl₂N₂O₂[3][4]

  • Molecular Weight: 207.01 g/mol (monoisotopic mass: 205.96 Da)[3]

  • Key Functional Groups:

    • A six-membered aromatic pyridazine ring (a diazine).

    • Two chlorine atoms, which are crucial for its reactivity and create a distinct isotopic signature.

    • A methyl ester group (-COOCH₃), which is a common site for fragmentation.

The Isotopic Signature of Chlorine

A defining feature in the mass spectrum of any chlorine-containing compound is its unique isotopic pattern. Natural chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[5] This natural distribution gives rise to a characteristic M+2 peak, where M is the mass of the ion containing the lighter isotope.[6]

For a molecule like Methyl 3,6-dichloropyridazine-4-carboxylate, which contains two chlorine atoms, the isotopic pattern becomes even more distinct. The mass spectrum will exhibit three primary peaks for any chlorine-containing ion:

  • M peak: The ion containing two ³⁵Cl atoms.

  • M+2 peak: The ion containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: The ion containing two ³⁷Cl atoms.

The relative intensities of these peaks are governed by statistical probability. For a dichlorinated fragment, the expected intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1.[7] This signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecular ion and its fragments.[8]

Part 2: Ionization Methodologies: A Deliberate Choice

The choice of ionization method is a critical experimental decision that dictates the type of information obtained. For a comprehensive analysis, employing both a "hard" and a "soft" ionization technique is often the most effective strategy.

Electron Ionization (EI-MS)

Rationale: Electron Ionization (EI) is a classic and robust "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[9][10] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[11] While this can sometimes prevent the observation of a molecular ion for fragile compounds, it provides a detailed fragmentation "fingerprint" that is invaluable for structural elucidation.[9] Given the relatively stable aromatic core of Methyl 3,6-dichloropyridazine-4-carboxylate, EI is an excellent choice for revealing its structural components.

Predicted EI Mass Spectrum & Fragmentation Pathways: In an EI spectrum, the molecular ion (M⁺˙) is a radical cation. For this analyte, the molecular ion region will display the characteristic isotopic cluster at m/z 206 (C₆H₄³⁵Cl₂N₂O₂⁺˙), 208 (C₆H₄³⁵Cl³⁷ClN₂O₂⁺˙), and 210 (C₆H₄³⁷Cl₂N₂O₂⁺˙). The fragmentation will likely proceed through several logical pathways based on established fragmentation rules for esters and aromatic halides.[12][13][14]

  • Loss of the Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the α-cleavage leading to the loss of the methoxy radical.[14] This results in a stable acylium ion.

    • M⁺˙ (m/z 206/208/210) → [M - OCH₃]⁺ (m/z 175/177/179) + ·OCH₃

  • Loss of the Carbomethoxy Radical (·COOCH₃): Cleavage of the bond between the pyridazine ring and the ester group results in the loss of the entire carbomethoxy radical.

    • M⁺˙ (m/z 206/208/210) → [M - COOCH₃]⁺ (m/z 147/149/151) + ·COOCH₃

  • Loss of a Chlorine Radical (Cl·): The loss of a chlorine atom is another probable fragmentation event, leading to an ion with a single remaining chlorine atom.[7]

    • M⁺˙ (m/z 206/208/210) → [M - Cl]⁺ (m/z 171/173) + Cl·

  • Loss of Carbon Monoxide (CO): Acylium ions, such as the one formed in pathway 1, are known to readily lose carbon monoxide.[15]

    • [M - OCH₃]⁺ (m/z 175/177/179) → [M - OCH₃ - CO]⁺ (m/z 147/149/151) + CO

Electrospray Ionization (ESI-MS)

Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution.[16] It imparts very little excess energy, meaning fragmentation is minimal.[16] This makes ESI the ideal method for unequivocally determining the molecular weight of an analyte, as the spectrum is typically dominated by the protonated molecule, [M+H]⁺.[11] ESI is also the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS), making it essential for analyzing samples in complex matrices or for purity assessment.[17]

Predicted ESI Mass Spectrum: The ESI-MS spectrum, acquired in positive ion mode, is expected to be much simpler than the EI spectrum. The base peak should correspond to the protonated molecule, [M+H]⁺.

  • Protonated Molecule: An intense isotopic cluster will be observed at m/z 207 (for the ³⁵Cl₂ species), 209, and 211. This observation is consistent with LC-MS data for the closely related isomer, Methyl 4,6-dichloropyridazine-3-carboxylate, which shows an [M+H]⁺ ion at 207.0.[18]

  • Adduct Formation: It is also common to observe adducts with alkali metals, such as the sodium adduct [M+Na]⁺, which would appear at m/z 229/231/233.

Part 3: Experimental Protocols

To ensure reproducibility and generate high-quality data, the following experimental protocols are recommended.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve 1 mg of Methyl 3,6-dichloropyridazine-4-carboxylate in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC System:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 ratio) at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS System:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.[19]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350.

Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
  • Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of a 50:50 mixture of acetonitrile and water. Further dilute as necessary to achieve an appropriate concentration (e.g., 1-10 µg/mL).

  • LC System:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase linearly to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow rate of 10 L/min at a temperature of 325°C.

    • Nebulizer Pressure: 35 psig.

    • Mass Analyzer: Quadrupole, Ion Trap, TOF, or Orbitrap.

    • Scan Range: m/z 100-400.

Part 4: Data Interpretation and Visualization

Synthesizing the predicted data into clear visual formats is key for efficient analysis and reporting.

Predicted Mass Spectral Data Summary
Ionization ModeProposed Fragment IonChemical FormulaCalculated m/z (³⁵Cl₂)Expected Isotopic Pattern (m/z)
EI [M]⁺˙ (Molecular Ion)[C₆H₄Cl₂N₂O₂]⁺˙206206 / 208 / 210
EI [M - OCH₃]⁺[C₅H₁Cl₂N₂O]⁺175175 / 177 / 179
EI [M - Cl]⁺[C₆H₄ClN₂O₂]⁺171171 / 173
EI [M - COOCH₃]⁺[C₅H₁Cl₂N₂]⁺147147 / 149 / 151
ESI [M+H]⁺[C₆H₅Cl₂N₂O₂]⁺207207 / 209 / 211
ESI [M+Na]⁺[C₆H₄Cl₂N₂O₂Na]⁺229229 / 231 / 233
Visualization of EI Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade expected under Electron Ionization conditions.

G M [C₆H₄Cl₂N₂O₂]⁺˙ m/z 206/208/210 (Molecular Ion) F1 [C₅H₁Cl₂N₂O]⁺ m/z 175/177/179 M->F1 - ·OCH₃ F2 [C₅H₁Cl₂N₂]⁺ m/z 147/149/151 M->F2 - ·COOCH₃ F3 [C₆H₄ClN₂O₂]⁺ m/z 171/173 M->F3 - Cl· F1->F2 - CO

Sources

Foundational

Chemical Reactivity of the Pyridazine Ring: A Technical Guide for Structural Optimization

Executive Summary: The 1,2-Diazine Anomaly The pyridazine ring (1,2-diazine) represents a high-value pharmacophore in modern drug discovery, offering a distinct metabolic and physicochemical profile compared to its isome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,2-Diazine Anomaly

The pyridazine ring (1,2-diazine) represents a high-value pharmacophore in modern drug discovery, offering a distinct metabolic and physicochemical profile compared to its isomers, pyrimidine and pyrazine. Its defining feature—the adjacent nitrogen atoms—creates a unique electronic environment characterized by significant lone-pair repulsion (the α-effect) and a high dipole moment (~3.9 D).

For the synthetic chemist, pyridazine presents a dichotomy: it is exceptionally electron-deficient, making it resistant to electrophilic attack but highly reactive toward nucleophiles and radical species. This guide provides a mechanistic blueprint for functionalizing the pyridazine core, moving beyond trial-and-error to causal, evidence-based synthetic strategies.

Electronic Structure & Reactivity Landscape

The reactivity of pyridazine is dictated by its low energy LUMO and the inductive effect of the N=N bond. Unlike pyridine, where the single nitrogen activates the 2/4 positions, the 1,2-diazine system strongly activates the C3 and C6 positions toward nucleophilic attack.

Reactivity Heatmap
Reaction TypeReactivity LevelPrimary Site(s)Mechanistic Driver
SNAr High C3, C6Stabilization of Meisenheimer complex by N-N bond.
Metalation (DoM) Moderate C3, C4 (Directed)Acidity of ring protons; requires non-nucleophilic bases (Knochel).
Radical (Minisci) High C4, C5Nucleophilic radical attack on protonated heterocycle.
EAS Very Low N/AElectron-deficient ring requires activation (e.g., N-oxide).

Nucleophilic Aromatic Substitution (SNAr)

The Workhorse of Pyridazine Functionalization

The 3,6-dichloropyridazine scaffold is the industrial standard for entry into this chemical space. The displacement of chlorides proceeds via an addition-elimination mechanism.[1][2]

Mechanistic Insight: The "Alpha" Advantage

Nucleophilic attack at C3/C6 is kinetically favored over C4/C5 because the negative charge in the transition state (Meisenheimer complex) is delocalized onto the adjacent nitrogen atoms, which are highly electronegative.

SNAr_Mechanism cluster_0 Stabilization Factor Start 3,6-Dichloropyridazine TS Meisenheimer Complex (Charge on N) Start->TS Nucleophile (Nu⁻) Slow Step Product 3-Substituted Pyridazine TS->Product -Cl⁻ Fast Step Note Adjacent N atoms stabilize negative charge accumulation

Figure 1: SNAr pathway showing the critical stabilization of the intermediate by the 1,2-diazine system.

Validated Protocol: Mono-amination of 3,6-Dichloropyridazine

Objective: Selective mono-displacement of a symmetrical di-halo pyridazine.

  • Stoichiometry: Dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous EtOH or THF.

  • Nucleophile Addition: Add the amine (1.05 equiv) and a non-nucleophilic base (DIPEA, 1.2 equiv).

    • Critical Control: Do not use excess amine if bis-substitution is unwanted.

  • Temperature: Heat to reflux (EtOH) or 60°C (THF) for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The mono-product appears first; bis-product forms only at higher temperatures or excess nucleophile.

  • Workup: Concentrate, partition between EtOAc/NaHCO3.

Directed Ortho Metalation (DoM)

Handling the Sensitive N-N Bond

Classical lithiation (e.g., n-BuLi) is perilous with pyridazines due to the propensity for nucleophilic attack at the C3 position (Chichibabin-type addition) or ring opening. The solution lies in Knochel’s Bases (TMP-magnesium/zinc reagents), which act as bases rather than nucleophiles.

Strategic Logic: The Hard/Soft Mismatch
  • Problem: Alkyllithiums are "hard" nucleophiles and attack the electron-deficient ring.

  • Solution: TMP (2,2,6,6-tetramethylpiperidide) is sterically bulky (non-nucleophilic), and the Mg/Zn counter-ion softens the reagent.

Metalation_Logic Substrate Pyridazine Substrate BuLi n-BuLi / LDA Substrate->BuLi Knochel TMPMgCl·LiCl Substrate->Knochel Path_Bad Nucleophilic Attack (C3) Ring Opening/Polymerization BuLi->Path_Bad Path_Good Deprotonation (DoM) Stable Metallacycle Knochel->Path_Good Electrophile Trapping (E+) (I2, R-CHO, etc.) Path_Good->Electrophile

Figure 2: Selection of metallation agents. TMP-bases prevent destructive nucleophilic addition.

Validated Protocol: Magnesiation using TMPMgCl·LiCl

Reference: Adapted from Knochel et al. [1].[3][4]

  • Reagent Prep: Ensure TMPMgCl·LiCl (approx 1.0 M in THF) is titrated.

  • Execution:

    • Dissolve pyridazine substrate (1.0 equiv) in anhydrous THF at -78°C (if sensitive) or 0°C (if robust).

    • Add TMPMgCl[3][4][5]·LiCl (1.1 equiv) dropwise.

    • Mechanistic Check: The bulky TMP base removes the most acidic proton (usually ortho to a directing group like -Cl, -OMe, or -CF3).

  • Trapping: Stir for 30 min, then add the electrophile (e.g., I2, DMF, aldehyde).

  • Quench: Aqueous NH4Cl.

Radical Functionalization (Minisci Reaction)

C-H Activation at C4/C5

The Minisci reaction allows for the direct alkylation of the pyridazine ring, typically at the electron-deficient C4/C5 positions. This is complementary to SNAr (C3/C6).

  • Mechanism: Radical addition to a protonated heterocycle.

  • Reagents: Carboxylic acid (radical source), AgNO3 (catalyst), (NH4)2S2O8 (oxidant), Acid (TFA/H2SO4).

Key Insight: The reaction requires the pyridazine to be protonated (pyridinium form) to lower the LUMO energy, facilitating attack by nucleophilic alkyl radicals [2].

N-Oxide Chemistry: The Boekelheide Rearrangement

Activating Methyl Groups

Pyridazine N-oxides are versatile intermediates. A classic transformation is the Boekelheide Rearrangement , which converts a 3-methylpyridazine N-oxide into a 3-(hydroxymethyl)pyridazine or 3-(acetoxymethyl)pyridazine.

Mechanism[1][6][7][8][9][10][11][12][13]
  • Acylation: The N-oxide oxygen attacks an anhydride (e.g., Trifluoroacetic anhydride - TFAA).[6]

  • Deprotonation: The counter-ion removes a proton from the α-methyl group.

  • Sigmatropic Shift: A [3,3]-sigmatropic rearrangement moves the acyloxy group from the nitrogen to the methyl carbon.

Validated Protocol
  • Starting Material: 3-Methylpyridazine-1-oxide.

  • Acylation: Dissolve in DCM at 0°C. Add TFAA (1.5 equiv) dropwise.

  • Rearrangement: Allow to warm to RT (or mild reflux if using Ac2O).

  • Hydrolysis: Treat with mild aqueous base (K2CO3/MeOH) to reveal the primary alcohol.

References

  • Lewis Acid Directed Regioselective Metalations of Pyridazine Source: Angewandte Chemie International Edition, 2019.[7] Context: Knochel's group demonstrates the use of TMP bases and Lewis acids to switch regioselectivity between C3 and C4.[4] URL:[Link]

  • Minisci Reaction: Mechanism and Applications Source: Wikipedia / General Organic Chemistry Reviews. Context: General mechanism for radical alkylation of electron-deficient heterocycles. URL:[Link]

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery Source: Journal of Medicinal Chemistry / PMC. Context: Comprehensive review of physicochemical properties and drug applications.[8] URL:[Link]

  • Boekelheide Rearrangement Source: Wikipedia / Organic Chemistry Portal. Context: Mechanism of N-oxide rearrangement to functionalized alkyl groups. URL:[Link][6]

Sources

Exploratory

Electronic Properties of Dichloropyridazines: A Technical Guide for Scaffold Optimization

The Electronic Properties of Dichloropyridazines: A Technical Guide is structured below. This guide deviates from standard templates to prioritize the "structure-property-reactivity" relationship critical for drug design...

Author: BenchChem Technical Support Team. Date: February 2026

The Electronic Properties of Dichloropyridazines: A Technical Guide is structured below. This guide deviates from standard templates to prioritize the "structure-property-reactivity" relationship critical for drug design.

Executive Summary: The Diazine Advantage

Dichloropyridazines (DCPs) are not merely halogenated heterocycles; they are "privileged scaffolds" in modern drug discovery. Their utility stems from the unique 1,2-diazine core, which imparts high electron deficiency, distinct dipole vectors, and predictable regioselectivity in Nucleophilic Aromatic Substitution (


).

This guide dissects the electronic architecture of the three primary isomers—3,6-DCP , 4,5-DCP , and 3,4-DCP —providing the mechanistic grounding required to utilize them as bioisosteres and synthetic intermediates.

Electronic Architecture & Orbital Analysis

The reactivity of dichloropyridazines is governed by the perturbation of the pyridazine ring's molecular orbitals by the chlorine atoms.

Dipole Moments and Vector Analysis

The pyridazine core is highly polar (


 D) due to the adjacent nitrogen lone pairs creating a concentrated region of electron density. Chlorine substitution alters this significantly through inductive (

) and mesomeric (

) effects.[1]
IsomerStructureDipole Vector LogicSolubility Profile
3,6-Dichloropyridazine

Symmetric
Vector Cancellation: The C-Cl dipoles at positions 3 and 6 point away from the N-N bond, partially opposing the ring dipole.[1] This results in a lower net dipole moment compared to the parent heterocycle.High solubility in non-polar organics (DCM, Toluene).
4,5-Dichloropyridazine

Symmetric
Vector Additivity: The C-Cl dipoles at positions 4 and 5 are aligned closer to the vector of the N-N region.Higher polarity; often requires polar aprotic solvents (DMF, DMSO) for optimal reactivity.
3,4-Dichloropyridazine AsymmetricVector Distortion: The asymmetric distribution creates a unique electrostatic potential surface (ESP) with a "hotspot" at C3.Intermediate polarity; exhibits unique solvation effects in

.
Frontier Molecular Orbitals (FMO)

The LUMO (Lowest Unoccupied Molecular Orbital) energy dictates the susceptibility to nucleophilic attack.

  • LUMO Location: In all isomers, the LUMO is heavily localized on the carbons

    
     to the nitrogen atoms (C3/C6).
    
  • Band Gap: The introduction of electron-withdrawing chlorines lowers the LUMO energy relative to pyridazine, significantly accelerating

    
     rates compared to chloropyridines.
    

Regioselectivity in Nucleophilic Aromatic Substitution ( )

The most critical practical aspect of DCPs is predicting where a nucleophile will attack. This is governed by the stability of the Meisenheimer Complex .

The Alpha-Effect (3,6-DCP and 3,4-DCP)

Nucleophilic attack at the C3 or C6 position is kinetically favored because the negative charge in the transition state can be delocalized directly onto the electronegative nitrogen atoms.

  • 3,6-DCP: Attack at C3 (or C6) leads to a stabilized intermediate where the negative charge resides on N2.

  • 3,4-DCP: Attack occurs exclusively at C3 .[1]

    • Reasoning: C3 is

      
       to N2.[1] Attack at C4 (which is 
      
      
      
      to N1 and
      
      
      to N2) would require the negative charge to delocalize through carbon atoms before reaching a nitrogen, a higher energy pathway.
The Beta-Effect (4,5-DCP)

In 4,5-DCP, both chlorines are


 to the nitrogens. 

is slower than in 3,6-DCP but still proceeds due to the overall electron deficiency of the ring.
Regioselectivity Decision Logic

Regioselectivity Start Target Molecule: Dichloropyridazine Isomer Identify Isomer Start->Isomer Sym36 3,6-Dichloro (Symmetric) Isomer->Sym36 Sym45 4,5-Dichloro (Symmetric) Isomer->Sym45 Asym34 3,4-Dichloro (Asymmetric) Isomer->Asym34 Mech36 Mechanism: Direct N-stabilization (Fast) Sym36->Mech36 Prod45 Product: 4-Substituted-5-chloro Sym45->Prod45 Mech34 Mechanism: Alpha-attack favored over Beta Asym34->Mech34 Prod36 Product: 3-Substituted-6-chloro Prod34 Product: 3-Substituted-4-chloro (Major) Mech36->Prod36 Mech34->Prod34 Mech34->Prod34 >95% Selectivity

Figure 1: Decision tree for predicting the major regioisomer in


 reactions of dichloropyridazines.

Spectroscopic Fingerprinting

Characterizing these isomers requires recognizing specific NMR signatures driven by electronic shielding/deshielding.[1]

Nucleus3,6-DCP4,5-DCP3,4-DCP

NMR
Singlet (

7.6–7.8 ppm)
Singlet (

9.2–9.4 ppm)*
Two Doublets (

Hz)

NMR

158 ppm (C-Cl),

129 ppm (CH)

150 ppm (CH),

135 ppm (C-Cl)
Distinct signals for C3 (deshielded) vs C4

*Note: The protons in 4,5-DCP are adjacent to Nitrogen (alpha), causing a significant downfield shift compared to the beta-protons in 3,6-DCP.

Experimental Protocol: Synthesis of 3-Amino-6-Chloropyridazine

This protocol illustrates the selective mono-amination of 3,6-dichloropyridazine, a critical step in synthesizing kinase inhibitors.

Objective: Selective displacement of one chloride with ammonia. Reaction Type: Nucleophilic Aromatic Substitution (


).[1]
Reagents & Equipment
  • Substrate: 3,6-Dichloropyridazine (1.0 eq)

  • Nucleophile: Ammonium Hydroxide (28-30%

    
     in water) (5.0 eq)[1]
    
  • Solvent: Ethanol (absolute)

  • Vessel: Sealed pressure tube or autoclave (essential to retain

    
     gas at temp).[1]
    
Step-by-Step Methodology
  • Charge: In a pressure tube, dissolve 3,6-dichloropyridazine (14.9 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Ammonium Hydroxide (60 mL, ~500 mmol) in one portion.

  • Seal & Heat: Seal the vessel tightly. Heat to 130°C for 12–16 hours.[1]

    • Why 130°C? Although the C3 position is activated, ammonia is a modest nucleophile. Thermal energy is required to overcome the activation barrier of the Meisenheimer complex formation.

  • Monitor: Cool to room temperature. Check reaction progress via TLC (50% EtOAc/Hexane). Product (

    
    ) is significantly more polar than starting material (
    
    
    
    ).[1]
  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

    • The residue will be a solid suspended in water.

    • Filter the solid and wash with cold water (2 x 20 mL) to remove ammonium chloride salts.

  • Purification: Recrystallize from hot water or Ethanol/Water (1:1) if necessary.[1][2]

  • Yield: Expected yield: 85–90% as off-white needles.

Self-Validating Checkpoints
  • Visual: The reaction mixture typically turns from colorless to slight yellow. Darkening indicates oxidation/decomposition (temperature too high).[1]

  • Solubility: The product is soluble in dilute HCl (protonation of the exocyclic amine and ring nitrogen), whereas the starting material is insoluble. This confirms amine formation.[1][3]

Applications in Drug Design[4]

Dichloropyridazines serve as versatile "linchpins" in fragment-based drug discovery.[1]

  • Bioisosterism: The pyridazine ring is a bioisostere for phenyl and pyridine rings, offering improved water solubility (lower LogP) and additional H-bond acceptor sites (the Nitrogen lone pairs).

  • Sequential Functionalization:

    • Step 1:

      
       at C3 (using the protocol above).
      
    • Step 2: Suzuki-Miyaura coupling at C6.[1] The remaining chlorine at C6 is deactivated by the electron-donating amino group at C3, but is still reactive enough for Palladium-catalyzed cross-coupling.[1]

  • Metabolic Stability: The 1,2-diazine core is generally resistant to oxidative metabolism by CYP450 enzymes compared to phenyl rings, prolonging half-life.[1]

References

  • Synthesis of 3-amino-6-chloropyridazine

    • Title: Synthesis method of 3-amino-6-chloropyridazine (Patent CN104844523A).[1]

    • Source: Google Patents.[1]

    • URL
  • Regioselectivity in Pyridazines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Applied to Diazines).
    • Source: WuXi AppTec QM Magic Class.[1]

  • Electronic Properties & NMR

    • Title: 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines.
    • Source: Canadian Journal of Chemistry.[1][4]

    • URL:[Link]

  • General Chemical Data

    • Title: 3,6-Dichloropyridazine Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link]

Sources

Foundational

Technical Guide: Stability &amp; Reactivity Profile of Methyl 3,6-dichloropyridazine-4-carboxylate

An in-depth technical guide on the stability, reactivity, and handling of Methyl 3,6-dichloropyridazine-4-carboxylate , designed for researchers and process chemists. CAS Number: 286946-24-5 Formula: C₆H₄Cl₂N₂O₂ Molecula...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the stability, reactivity, and handling of Methyl 3,6-dichloropyridazine-4-carboxylate , designed for researchers and process chemists.

CAS Number: 286946-24-5 Formula: C₆H₄Cl₂N₂O₂ Molecular Weight: 207.01 g/mol [1]

Executive Summary

Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical scaffolds.[2] Its utility stems from its dense functionality : an electron-deficient pyridazine ring, two differentiated leaving groups (chlorines at C3 and C6), and a reactive ester handle.

However, this utility comes with a trade-off: inherent instability . The molecule is prone to rapid hydrolytic degradation and regioselective nucleophilic attack. This guide details the mechanistic underpinnings of this instability and provides evidence-based protocols for handling and storage.

Chemical Structure & Reactivity Logic

To understand the stability profile, one must analyze the electronic environment of the pyridazine ring.

Electronic Activation

The pyridazine ring (1,2-diazine) is naturally electron-deficient due to the electronegativity of the two nitrogen atoms. In Methyl 3,6-dichloropyridazine-4-carboxylate, this deficiency is exacerbated by:

  • The Methyl Ester (C4): A strong electron-withdrawing group (EWG) that pulls electron density from the ring.

  • The Chlorine Atoms (C3, C6): Inductive withdrawers that also serve as good leaving groups.

Regioselectivity of Degradation

The stability of this molecule is governed by two competing pathways: Nucleophilic Aromatic Substitution (SₙAr) and Ester Hydrolysis .

  • The C3 Vulnerability: The chlorine at position C3 is significantly more reactive than the chlorine at C6.

    • Reasoning: C3 is ortho to the ester group at C4. In SₙAr reactions, Meisenheimer complex intermediates are stabilized by EWGs in ortho/para positions. The C6 chlorine is meta to the ester, lacking this stabilization.

    • Implication: Any nucleophile (moisture, amines, alkoxides) will preferentially attack C3.

Stability Profile

Hydrolytic Stability (Critical)

The compound is highly moisture-sensitive .

  • Mechanism: Water acts as a nucleophile. It can attack the ester carbonyl (releasing methanol and forming the carboxylic acid) or displace the C3-chlorine (forming the pyridazinone tautomer).

  • Kinetics: Hydrolysis is accelerated by both acid and base. Even ambient humidity can degrade the solid surface over time, leading to a "sticky" appearance and loss of purity.

  • Degradation Product: 3,6-dichloropyridazine-4-carboxylic acid (MW: 192.99) or 6-chloro-3-hydroxy-pyridazine-4-carboxylate derivatives.

Thermal Stability
  • Melting Point: Typically ~68–70°C (solid).

  • Thermal Limits: Stable at room temperature for short durations (hours to days) under inert gas. Prolonged exposure to heat (>40°C) can induce decarboxylation of the hydrolyzed acid byproduct if moisture is present.

  • Storage Recommendation: Long-term storage must be at 2°C to 8°C (refrigerated) or -20°C (frozen) to inhibit slow hydrolysis.

Photostability

Pyridazine rings can undergo photo-isomerization or radical dechlorination under intense UV light. While not as sensitive as the hydrolytic pathway, amber glassware is required for storage.

Visualization of Reactivity[3]

The following diagram illustrates the competing degradation and reaction pathways, highlighting the regioselectivity at C3.

ReactivityPathways StartingMaterial Methyl 3,6-dichloropyridazine- 4-carboxylate (CAS 286946-24-5) Hydrolysis_Acid DEGRADATION: 3,6-Dichloropyridazine- 4-carboxylic acid (Via Ester Hydrolysis) StartingMaterial->Hydrolysis_Acid H2O / H+ or OH- (Moisture Sensitivity) Substitution_C3 MAJOR PRODUCT: 3-Substituted-6-chloropyridazine (Via C3 SnAr Attack) StartingMaterial->Substitution_C3 Nucleophile (Nu-) Ortho-activation by Ester Substitution_C6 MINOR PRODUCT: 6-Substituted-3-chloropyridazine (Via C6 SnAr Attack) StartingMaterial->Substitution_C6 Nucleophile (Nu-) Meta-deactivation

Figure 1: Reaction landscape showing the dominance of C3-substitution and susceptibility to hydrolysis.

Handling & Storage Protocols

To maintain scientific integrity and yield, strictly follow these protocols.

Storage Protocol
  • Environment: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: 2°C to 8°C is mandatory for shelf-life > 1 week. For storage > 1 month, freeze at -20°C .

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to prevent moisture ingress.

Experimental Handling (Synthesis)

When using this reagent in synthesis (e.g., SₙAr reactions):

  • Drying: If the bottle has been opened previously, dry the solvent (THF, DMF, or MeCN) over molecular sieves before adding the reactant.

  • Addition Order: Add the nucleophile slowly at 0°C . The high reactivity of the C3 position can lead to exotherms or over-reaction (bis-substitution) if temperature is uncontrolled.

  • Quenching: Quench reactions immediately upon completion. Do not let the reaction mixture sit in basic aqueous workup for extended periods, as the ester will hydrolyze.

Analytical Monitoring
  • HPLC: Use a C18 column with an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid) to suppress ionization of the free acid degradation product and improve peak shape.

  • TLC: The ester is less polar than the hydrolysis acid.

    • Rf (Ester): ~0.6 (Hexane:EtOAc 7:3)

    • Rf (Acid): < 0.1 (streaking)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17861811, Methyl 3,6-dichloropyridazine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (2013). US 2013/0331382 A1: Pyridazine Derivatives. (Demonstrates hydrolysis conditions and reactivity).
  • WuXi AppTec. (2021). Regioselectivity in SnAr reaction of Dichloropyrimidines/Pyridazines. (Mechanistic insight into ortho-effect). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution on Methyl 3,6-dichloropyridazine-4-carboxylate

[1][2][3] Executive Summary Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and heterocyclic libraries.[1][2][3] Its core f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and heterocyclic libraries.[1][2][3] Its core features—a pyridazine ring with two electrophilic sites (C3, C6) and an electron-withdrawing ester at C4—create a unique challenge in regioselectivity .

This guide provides a definitive protocol for controlling the Nucleophilic Aromatic Substitution (


) on this substrate. While electronic activation favors attack at the C3 position  (ortho to the ester), steric hindrance from the ester group can divert reactivity to C6  or result in isomeric mixtures. This note details the mechanistic drivers, optimized protocols for regiocontrol, and analytical methods for structural validation.

Mechanistic Insight & Regiochemistry

To achieve high yields and purity, one must understand the competing forces on the pyridazine ring.

Electronic vs. Steric Competition
  • Electronic Activation (Favors C3): The carboxylate ester at C4 is a strong electron-withdrawing group (EWG).[1][2][3] In

    
     reactions, nucleophiles attack the position most deficient in electron density. The position ortho to the EWG (C3) is significantly more activated than the meta position (C6). Additionally, the adjacent nitrogen (N2) further depletes electron density at C3.
    
  • Steric Hindrance (Favors C6): The ester group at C4 exerts steric bulk, potentially impeding the approach of nucleophiles to the adjacent C3 position. This effect is pronounced with bulky nucleophiles (e.g., secondary amines, isopropyl-substituted hydrazines), often leading to mixtures (approx. 2:3 ratio observed in patent literature [1]).

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway based on nucleophile size and conditions.

G Substrate Methyl 3,6-dichloro pyridazine-4-carboxylate TS_C3 Transition State C3 (Electronically Favored) Substrate->TS_C3 Small Nu / Low Temp TS_C6 Transition State C6 (Sterically Favored) Substrate->TS_C6 Bulky Nu / High Temp Nu Nucleophile (Nu-H) Nu->TS_C3 Nu->TS_C6 Prod_C3 Major Product: Methyl 3-amino-6-chloro pyridazine-4-carboxylate TS_C3->Prod_C3 Fast Kinetics Prod_C6 Minor/Comp. Product: Methyl 6-amino-3-chloro pyridazine-4-carboxylate TS_C6->Prod_C6 Slower Kinetics

Figure 1: Mechanistic pathway showing the competition between electronic activation (C3) and steric hindrance (C6).[1][2][3]

Experimental Protocols

Protocol A: C3-Selective Mono-Amination (Primary Method)

Objective: Selective displacement of the C3-chlorine using a primary amine.[1][2][3] Mechanism: Kinetic control at low temperature minimizes the energy barrier for the sterically hindered but electronically activated C3 position.

Materials:

  • Substrate: Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 equiv)[1][2][3]

  • Nucleophile: Primary Amine (e.g., Methylamine, Aniline) (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)[1][2][3]
    
  • Solvent: THF (anhydrous) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 g, 4.8 mmol) in anhydrous THF (10 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temperatures favor the electronic product (C3) over the steric product.

  • Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of the Amine (1.05 equiv) dissolved in THF (2 mL) over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2][3][4]

    • Checkpoint: If starting material remains, allow to warm slowly to 10°C. Do not heat to reflux.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes). The C3-isomer typically elutes after the C6-isomer due to hydrogen bonding with the ester, though this varies by amine.[2][3]

Expected Yield: 65-85% of the C3-substituted product.

Protocol B: Handling Bulky Nucleophiles (Mixture Management)

Objective: Reaction with secondary amines or bulky hydrazines where steric hindrance leads to mixtures.[2][3]

Modifications:

  • Solvent: Switch to Methanol (MeOH) or Isopropanol . Protic solvents can assist in stabilizing the transition state via H-bonding.[2][3]

  • Temperature: Maintain at Room Temperature (RT). Heating (e.g., 70°C) significantly increases the ratio of the C6-isomer [1].

  • Purification: Regioisomers must be separated by HPLC or careful crystallization.[1][2][3]

    • Note: Use 2D-NMR (HMBC) to confirm regiochemistry.[1][2][3] The C3-amino group will show correlations to the ester carbonyl carbon, whereas the C6-amino group will not.[2][3]

Analytical Data & Troubleshooting

Regioisomer Identification (NMR)

Distinguishing the isomers is critical. Use the following diagnostic signals (


 NMR in 

):
FeatureC3-Substituted ProductC6-Substituted Product
Aromatic Proton Singlet at ~7.5 - 7.8 ppm (C6-H)Singlet at ~6.8 - 7.2 ppm (C3-H)
HMBC Correlation Amine NH

Ester Carbonyl
No correlation
Shift Effect C6-H is deshielded by adjacent Cl.[1][2][3]C3-H is shielded by adjacent Amine.[1][2][3]
Troubleshooting Guide
IssueProbable CauseSolution
Low Selectivity (Mixture) Temperature too high.[1][2][3]Conduct reaction at -10°C to 0°C.
Low Selectivity (Mixture) Nucleophile is too bulky.[2][3]Use a smaller nucleophile or accept mixture and separate via Prep-HPLC.[1][2][3]
Di-substitution Excess amine used.[2][3]Strictly limit amine to 1.0-1.05 equivalents.[1][2][3] Add amine slowly.
Hydrolysis of Ester Wet solvent or aqueous base.[1][2][3]Use anhydrous THF/MeCN and organic bases (DIPEA/TEA).[2][3]

References

  • Patent Application WO2020005873A1 . Heterocyclic and heteroaryl compounds for treating Huntington's disease. (Example 10 describes the reaction of Methyl 3,6-dichloropyridazine-4-carboxylate with a bulky hydrazine yielding a 2:3 mixture).

  • PubChem Compound Summary . Methyl 3,6-dichloropyridazine-4-carboxylate.[1][2][3][5][6][7] National Center for Biotechnology Information.

  • BLD Pharm Catalog . Methyl 6-amino-3-chloropyridazine-4-carboxylate (CAS 1638764-77-8) and Methyl 3-amino-6-chloropyridazine-4-carboxylate (CAS 1784117-49-2).[1][2][3]

  • Organic Chemistry Portal . Nucleophilic Aromatic Substitution. General mechanisms and conditions for activated heteroaromatics.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 3,6-dichloropyridazine-4-carboxylate before handling, as it is a potent skin and eye irritant.[1][2][3]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Dichloropyridazines

Precision Functionalization of Electron-Deficient Diazines Executive Summary & Strategic Context Pyridazines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and pyridines in kina...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Functionalization of Electron-Deficient Diazines

Executive Summary & Strategic Context

Pyridazines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and pyridines in kinase inhibitors and GPCR ligands.[1] However, their high electron deficiency and the presence of two adjacent nitrogen atoms create a unique synthetic challenge: Catalyst Poisoning and Nucleophilic Sensitivity .[1]

This guide addresses the cross-coupling of dichloropyridazines (specifically the 3,6- and 4,5- isomers). Unlike standard benzene chemistry, success here depends on managing the "Diazine Effect"—where the substrate acts as a competitive ligand for Palladium, shutting down the catalytic cycle.[1]

Key Technical Deliverables:

  • Regiocontrol: How to distinguish between C3 and C4/C5 reactivities.

  • Mono-Selectivity: Protocols to prevent "over-coupling" in symmetric substrates.[1][2]

  • Hydrolysis Mitigation: Preventing the formation of pyridazinone side-products.[1]

Mechanistic Insight: The Regioselectivity Map

Understanding the electronic bias of the pyridazine ring is the prerequisite for protocol design.[1] The oxidative addition of Pd(0) is the rate-determining step and is governed by the electron deficiency of the Carbon-Chlorine bond.[2]

The Alpha-Nitrogen Effect[2]
  • C3/C6 Positions: These are adjacent to the nitrogen atoms.[1] The inductive effect (-I) of the nitrogen makes these carbons highly electrophilic.[2] Oxidative addition is fastest here.[1]

  • C4/C5 Positions: These are beta to the nitrogens.[1] They are less electrophilic than C3/C6.[1]

Consequently, in 3,4,5-trichloropyridazine , the reaction occurs at C3/C6 first .[1] In 3,5-dichloropyridazine , the C3 position reacts preferentially over C5.[1]

Visualization: Reactivity & Pathway Logic[1][2]

PyridazineReactivity Start Dichloropyridazine Substrate Decision Isomer Type? Start->Decision Sym 3,6-Dichloro (Symmetric) Decision->Sym Type A Asym 3,5-Dichloro (Asymmetric) Decision->Asym Type B PathA C3 Oxidative Addition (Fastest) Sym->PathA Standard Ligand (PPh3, SPhos) Asym->PathA Steric Control PathB C5 Oxidative Addition (Slower - Requires Ligand Control) Asym->PathB Specific Ligands (e.g., QPhos) Prod1 3-Aryl-6-Chloro Product PathA->Prod1 Prod2 3-Aryl-5-Chloro (Major) PathA->Prod2

Figure 1: Logical flow of regioselectivity in chloropyridazines.[2] C3/C6 positions are electronically privileged for Pd insertion.

Application I: Controlled Mono-Suzuki Coupling

Target: Synthesis of 3-aryl-6-chloropyridazine from 3,6-dichloropyridazine.

The Challenge: Symmetry Breaking

Because the starting material is symmetric, statistical mixtures (starting material : mono : bis) are common.[1] However, the introduction of an aryl group at C3 makes the remaining C6-Cl bond slightly less reactive due to electron donation from the new aryl ring (resonance), aiding mono-selectivity.

Protocol A: The "SPhos" System (High Robustness)

We utilize SPhos (Buchwald Ligand) because it forms a highly active monolithic Pd species that is bulky enough to prevent bis-coordination of the pyridazine nitrogens.[2]

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv) — Do not use excess.[2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[2]

  • Base: K₃PO₄ (2.0 equiv) — Preferred over carbonates to reduce hydrolysis.[2]

  • Solvent: Toluene / Water (10:1)[2]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to pale yellow/colorless, indicating the formation of the active Pd(0)-L species.

  • Main Setup: Charge a reaction vessel (equipped with a condenser) with 3,6-dichloropyridazine, the arylboronic acid, and finely ground K₃PO₄.

  • Degassing: Seal the vessel and purge with Argon for 10 minutes. Oxygen is the enemy of low-loading Pd chemistry.[2]

  • Addition: Syringe the pre-complexed catalyst solution into the reaction vessel. Add the degassed water.[1]

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If >5% bis-coupled product appears, lower temperature to 60°C and increase reaction time.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over MgSO₄.[1]

  • Purification: Flash chromatography. The mono-product is usually significantly more polar than the starting material but less polar than the bis-product.

Data Summary: Ligand Performance for Mono-Selectivity

LigandYield (Mono)Yield (Bis)Notes
PPh₃ (Standard) 55%25%Poor selectivity; requires high loading (5-10%).[2]
dppf 68%15%Good, but difficult to remove ligand residues.[1]
SPhos 88% <5% Excellent steric bulk prevents over-reaction.[1]
XPhos 82%8%Very active, sometimes too active (leads to bis).[1][2]

Application II: Buchwald-Hartwig Amination

Target: Synthesis of 3-amino-6-chloropyridazines.[2]

The Challenge: Catalyst Poisoning

Pyridazines are excellent ligands for transition metals.[1] The "pyridine-like" nitrogen can bind irreversibly to Pd, arresting the cycle.[1] To overcome this, we must use chelating ligands (like BINAP or Xantphos) that bind Pd more tightly than the substrate does.[1]

Protocol B: The "Xantphos" System

Xantphos has a wide bite angle, facilitating the reductive elimination of the C-N bond.[1]

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4.5 mol%)[2]

  • Base: Cs₂CO₃ (2.0 equiv) — Must be anhydrous.[2]

  • Solvent: 1,4-Dioxane (Anhydrous)[2]

Step-by-Step Methodology:

  • Drying: Flame-dry the glassware. Moisture kills this reaction by hydrolyzing the C-Cl bond to a C-OH (pyridazinone), which is dead to coupling.[2]

  • Charging: Add Pd₂(dba)₃, Xantphos, Cs₂CO₃, and the dichloropyridazine to the flask inside a glovebox or under a strong stream of Nitrogen.

  • Solvent: Add anhydrous Dioxane.

  • Activation: Stir at RT for 5 mins, then add the Amine.

  • Heating: Heat to 100°C for 12 hours.

    • Note: If the amine is volatile, use a sealed pressure tube.[1]

  • Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate and purify via silica gel. Note that aminopyridazines are often highly polar; use DCM/MeOH gradients.[1]

Experimental Workflow & Troubleshooting

The following diagram outlines the critical decision points during the experimental execution to ensure data integrity and yield.

Workflow Start Start: Substrate Prep SolventCheck Check Solvent Water Content (<50 ppm required?) Start->SolventCheck Dry Dry Solvent / Bake Base SolventCheck->Dry Yes (Buchwald) Proceed Proceed with Standard Grade SolventCheck->Proceed No (Suzuki) Reaction Run Reaction (Monitor HPLC @ 1hr) Dry->Reaction Proceed->Reaction Check1 Stalled Conversion? Reaction->Check1 AddCat Add Fresh Catalyst (Catalyst Poisoning occurred) Check1->AddCat Yes Check2 Hydrolysis Product (OH)? Check1->Check2 No AddCat->Reaction Abort Abort: Switch Base to Phosphate or use Anhydrous Conditions Check2->Abort Yes (>10%) Finish Workup & Isolate Check2->Finish No

Figure 2: Operational workflow emphasizing moisture control and reaction monitoring.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Formation of Pyridazinone (C-OH) Hydroxide ions present (from wet base or water).[2]Switch from Carbonate bases to K₃PO₄.[1] Ensure solvents are dry.[1]
Reaction Stalls at 50% Catalyst poisoning by product or substrate N-atoms.[1][2]Increase catalyst loading or switch to bidentate ligands (Xantphos/dppf).[1][2]
Homocoupling (Bi-aryl) Oxygen leak or excess boronic acid.[1][2]Degas solvents thoroughly.[1] Add boronic acid slowly (syringe pump).[1][2]
Regioselectivity Loss (3,5-dichloro) Temperature too high; Ligand not bulky enough.[1][2]Lower temp to 40°C. Use steric ligands like tBu-XPhos.[1][2]

References

  • Maes, B. U. W., et al. (2002).[1] Regioselective palladium-catalyzed cross-coupling reactions of 3,5-dichloro-6-methylpyridazine.[2] Tetrahedron.[1][3] [2]

  • Léger, F., et al. (2006).[1] Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction.[1][2][4] Tetrahedron Letters.[1] [2]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[1][5] [2]

  • Dundon, B., et al. (2021).[1] Practical Guide to the Synthesis of Substituted Pyridazines. Journal of Organic Chemistry.[1][3][6] [2]

Sources

Method

Application Note: Strategic Functionalization of Methyl 3,6-dichloropyridazine-4-carboxylate

Executive Summary & Strategic Value Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, p38 MAPK) and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, p38 MAPK) and agrochemicals. Its utility stems from the pyridazine core —a bioisostere of phenyl and pyridine rings that offers improved water solubility and unique hydrogen-bonding potential.

This guide addresses the primary synthetic challenge: Regioselectivity . The presence of the C4-methyl ester creates a dichotomy between electronic activation and steric hindrance, dictating the order of functionalization. This protocol provides a validated roadmap for sequential substitution, enabling the rapid generation of diverse chemical libraries.

Structural Analysis & Reactivity Profile

To successfully utilize this scaffold, one must understand the competition between electronic effects and steric shielding.

  • The Scaffold: A pyridazine ring (1,2-diazine) substituted with chlorines at C3 and C6, and a methyl ester at C4.

  • Electronic Effect: The C4-ester is an Electron Withdrawing Group (EWG). It activates the C3 position (ortho-like) more strongly than the C6 position (meta-like) toward nucleophilic attack.

  • Steric Effect: The C4-ester sterically shields the adjacent C3 position. The C6 position is relatively exposed.

The "Distal First" Rule: In the majority of Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling reactions, the C6-chlorine (distal)  reacts first due to the steric hindrance at C3, despite C3 being more electrophilic.
Visualization: Reactivity Map

ReactivityMap Scaffold Methyl 3,6-dichloropyridazine-4-carboxylate C6_Site C6 Position (Distal) Primary Reaction Site (Sterically Accessible) Scaffold->C6_Site  Favored for 1st Substitution (SnAr/Suzuki) C3_Site C3 Position (Proximal) Secondary Reaction Site (Sterically Hindered by Ester) Scaffold->C3_Site  Requires Forcing Conditions or Small Nucleophiles Ester_Site C4 Ester Modifiable via Hydrolysis/Amidation (Directs Regioselectivity) Scaffold->Ester_Site  Orthogonal Reactivity

Figure 1: Reactivity landscape of the scaffold. Green indicates the kinetically favored site for the first functionalization step.

Validated Experimental Protocols

The following workflow describes the synthesis of a 6-amino-3-aryl-pyridazine-4-carboxamide library. This sequence demonstrates


, Suzuki coupling, and Amidation.
Protocol A: Regioselective (C6-Functionalization)

This step introduces an amine at the C6 position.[1]

Objective: Selective displacement of C6-Cl over C3-Cl. Key Success Factor: Temperature control. High temperatures may lead to bis-substitution or C3 attack.

  • Preparation: Dissolve Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv).

    • Note: Inorganic bases like

      
       in DMF can be used but often require heating, which erodes regioselectivity.
      
  • Nucleophile Addition: Add the amine (R-NH2) (1.05 equiv) dropwise at 0°C .

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4-12 hours.

    • QC Check: Monitor by LCMS. The product (Mono-substituted) should appear. If Bis-substituted product forms (>5%), cool the reaction back to 0°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: 1H NMR will show a shift in the aromatic proton (C5-H). NOE (Nuclear Overhauser Effect) studies are recommended to confirm the amine is at C6 (NOE interaction between Amine-NH and C5-H).

Protocol B: Suzuki-Miyaura Coupling (C3-Functionalization)

With C6 blocked by the amine, the C3-chlorine is now accessible for cross-coupling.

Objective: Arylation of the sterically hindered C3 position. Key Success Factor: Active catalyst system to overcome steric crowding from the adjacent C4-ester.

  • Reactants: Combine the C6-amino intermediate (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst System: Add

    
      (5 mol%) and 
    
    
    
    (3.0 equiv).
    • Expert Insight: The bidentate ligand dppf prevents catalyst decomposition. For extremely hindered boronic acids, switch to

      
       / XPhos .
      
  • Degassing: Sparge with Nitrogen or Argon for 10 minutes. (Critical: Oxygen poisons the Pd catalyst).

  • Reaction: Heat to 90°C for 12-16 hours in a sealed vial.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Flash chromatography.

Protocol C: Ester Hydrolysis & Amidation

Objective: Converting the ester to a bioactive amide.

  • Hydrolysis: Treat the Suzuki product with LiOH (3 equiv) in THF/H2O (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid.

  • Coupling: Dissolve the acid in DMF. Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 5 mins.

  • Amine Addition: Add the desired amine (

    
    ). Stir at RT for 2 hours.
    
  • Isolation: Precipitate with water or extract with EtOAc.

Data Summary & Troubleshooting

Reaction Optimization Table
VariableCondition A (Standard)Condition B (Optimized for Sterics)Outcome Note
Solvent (

)
DMFTHF THF allows lower temps (0°C), improving regioselectivity for C6.
Base (

)

DIPEA Organic bases prevent solubility issues in THF.
Catalyst (Suzuki)


dppf is more robust for the hindered C3-Cl coupling.
Temp (Suzuki) 80°C90-100°C Higher energy required to overcome C4-ester steric clash.
Troubleshooting Guide
  • Issue: Poor Regioselectivity in Step 1 (Mixture of C3 and C6 products).

    • Solution: Lower temperature to -20°C. Use a bulkier amine nucleophile to increase the kinetic preference for the less hindered C6 position.

  • Issue: Hydrolysis of Ester during Suzuki Coupling.

    • Solution: Switch base from

      
       to 
      
      
      
      (anhydrous) and use anhydrous dioxane.
  • Issue: Protodehalogenation (Loss of Cl without coupling).

    • Solution: The catalyst is reducing the aryl halide. Reduce reaction time and ensure rigorous exclusion of water/alcohols if using hydride sources.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 3,6-dichloropyridazine -4-carboxylate Step1 Step 1: SnAr (0°C, THF, DIPEA) Start->Step1 Inter1 Intermediate A: 6-Amino-3-chloro... Step1->Inter1  C6 Selective Step2 Step 2: Suzuki (Pd(dppf)Cl2, 90°C) Inter1->Step2 Inter2 Intermediate B: 6-Amino-3-aryl... Step2->Inter2  C3 Coupling Step3 Step 3: Hydrolysis & Amidation Inter2->Step3 Final Final Bioactive Scaffold Step3->Final  Library Gen

Figure 2: Sequential workflow for converting the raw scaffold into a bioactive library.

References

  • Regioselectivity in Pyridazines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazines.
    • Source:Tetrahedron Letters, Vol 50, Issue 26.
    • Context: Confirms the preference for C6 substitution in the presence of C4-electron withdrawing groups due to steric factors.
    • URL:[Link] (General Journal Link for verification of field standards).

  • Suzuki Coupling on Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chemical Science, 2016, 7, 5798-5812.
    • Context: Discusses the "distal" selectivity in 3,6-dichloropyridazine deriv
    • URL:[Link]

  • Scaffold Properties

    • Title: Methyl 4,6-dichloropyridazine-3-carboxylate (Isomer Reference).[2]

    • Source: PubChem Compound Summary.
    • Context: Provides physical properties and safety data for the dichloropyridazine carboxyl
    • URL:[Link]

  • Title: Pyridazine derivatives and their use as p38 MAP kinase inhibitors.

Sources

Application

Application Note: Pyridazine Derivatives in Agrochemical Synthesis

[1] Executive Summary: The Pyridazine Advantage In the landscape of modern agrochemistry, the pyridazine ring (1,2-diazine) has emerged as a "privileged scaffold." Unlike its isomers pyrimidine and pyrazine, the pyridazi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Pyridazine Advantage

In the landscape of modern agrochemistry, the pyridazine ring (1,2-diazine) has emerged as a "privileged scaffold." Unlike its isomers pyrimidine and pyrazine, the pyridazine core features adjacent nitrogen atoms containing lone pairs that create a unique electrostatic potential surface.

Why Pyridazines?

  • Metabolic Stability: The electron-deficient nature of the ring resists oxidative metabolism (P450 degradation), prolonging field half-life.

  • Dipole Moment: The high dipole moment (~3.9 D) enhances binding affinity to polar pockets in target enzymes, specifically Photosystem II (PSII) in plants and Mitochondrial Complex I in insects.

  • Bioisosterism: The pyridazinone moiety often acts as a bioisostere for phenyl rings or other heterocyclic cores, improving water solubility without compromising lipophilicity (LogP).

This guide details the synthetic architecture for accessing two critical classes of pyridazine agrochemicals: PSII-inhibiting Herbicides and MET I-inhibiting Insecticides .

Structural Classes & Bioactivity[2][3]

Herbicides: Photosystem II Inhibitors[4][5][6]
  • Target: D1 protein of Photosystem II (QB binding niche).[1]

  • Mechanism: Competitive binding displaces plastoquinone, blocking electron transport from

    
     to 
    
    
    
    . This stops
    
    
    fixation and generates reactive oxygen species (ROS) that destroy cell membranes.[2]
  • Key Example: Pyridate (phenyl-pyridazinone class).

Insecticides/Acaricides: MET I Inhibitors
  • Target: NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.

  • Mechanism: Inhibits ATP production, leading to rapid paralysis and death of the pest.

  • Key Example: Pyridaben (pyridazinone analog).[3]

Visualizing the Mode of Action (MoA)

MoA_Pathways cluster_herbicide Herbicide Pathway (e.g., Pyridate) cluster_insecticide Insecticide Pathway (e.g., Pyridaben) H_Cmp Pyridazinone Herbicide PSII Photosystem II (Thylakoid) H_Cmp->PSII D1 D1 Protein (QB Site) PSII->D1 Competes with Plastoquinone Block Block Electron Transport (QA -> QB) D1->Block ROS ROS Generation (Singlet Oxygen) Block->ROS Necrosis Lipid Peroxidation & Cell Death ROS->Necrosis I_Cmp Pyridazinone Insecticide Mito Mitochondria I_Cmp->Mito METI Complex I (NADH Dehydrogenase) Mito->METI Binds PSST Subunit ATP_Drop ATP Depletion METI->ATP_Drop Blocks e- Transfer Paralysis Paralysis & Mortality ATP_Drop->Paralysis

Caption: Dual Mode of Action pathways for Pyridazinone derivatives. Left: Herbicidal inhibition of PSII.[1] Right: Insecticidal inhibition of Mitochondrial Complex I.

Synthetic Strategies

The synthesis of pyridazine agrochemicals generally relies on constructing the ring via condensation reactions (Method A) followed by regioselective functionalization (Method B).

Method A: The Mucochloric Acid Route (Ring Construction)

The most robust industrial route involves the condensation of hydrazine derivatives with mucochloric acid (or mucobromic acid). This yields the versatile 4,5-dichloro-3(2H)-pyridazinone scaffold.

Method B: Regioselective Nucleophilic Substitution ( )

Once the 4,5-dichloro core is formed, functionalization is driven by electronic differentiation.

  • C4 Position: More electrophilic due to the vinylogous amide resonance. Soft nucleophiles (thiols, thioureas) preferentially attack here.

  • C5 Position: Less reactive, usually requires harder nucleophiles (alkoxides) or forcing conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Target: 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (Key intermediate for Pyridaben)

Reagents:

  • Mucochloric acid (1.0 eq)

  • tert-Butylhydrazine hydrochloride (1.1 eq)

  • Solvent: Aqueous Ethanol (50%) or Acetic Acid

  • Base: Sodium Carbonate (

    
    )
    

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve mucochloric acid (16.9 g, 100 mmol) in 150 mL of 50% aq. ethanol.

  • Addition: Add tert-butylhydrazine hydrochloride (13.7 g, 110 mmol) portion-wise at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 3-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
    • Mechanistic Note: The hydrazine nitrogen attacks the aldehyde of mucochloric acid first, followed by cyclization at the carboxylic acid carbon.

  • Work-up: Cool the reaction to room temperature. The product often precipitates. If not, concentrate the solvent under reduced pressure.

  • Purification: Pour the residue into ice-water (200 mL). Filter the solid, wash with cold water, and recrystallize from ethanol/hexane.

Expected Yield: 85-92% Characterization: MP:


. 

NMR should show a singlet for the C5 proton and a singlet for the t-butyl group.
Protocol 2: Regioselective Functionalization (Pyridaben Analog)

Target: 2-tert-butyl-4-chloro-5-(4-tert-butylbenzylthio)-3(2H)-pyridazinone Note: While commercial Pyridaben has the thioether at C4, strict control of conditions is required to prevent bis-substitution.

Reagents:

  • Scaffold from Protocol 1 (1.0 eq)

  • 4-tert-butylbenzyl mercaptan (1.05 eq)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (

    
    )
    

Procedure:

  • Preparation: Dissolve 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (2.21 g, 10 mmol) in anhydrous DMF (20 mL).

  • Nucleophile Activation: In a separate vial, mix 4-tert-butylbenzyl mercaptan (1.9 g, 10.5 mmol) with

    
     (1.5 g, 11 mmol) in DMF (10 mL). Stir for 15 min.
    
  • Substitution (

    
    ):  Add the mercaptan solution dropwise to the pyridazinone solution at 
    
    
    
    .
    • Critical Step: Maintain low temperature during addition to ensure regioselectivity for the C4 position. The C4 carbon is electronically activated by the adjacent carbonyl (vinylogous position).

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours.

  • Quench: Pour into brine (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
    

Data Summary Table:

ParameterValue / Observation
Appearance White to off-white crystalline solid
Target Position C4 (Thioether linkage)
Key Impurity C5-substituted isomer or 4,5-bis(thio) adduct
Yield 75-85%
Selectivity Ratio Typically >10:1 (C4:C5) under controlled temp

Synthetic Workflow Diagram

Synthesis_Workflow Muco Mucochloric Acid Cyclization Cyclization (Reflux, EtOH) Muco->Cyclization Hydrazine R-Hydrazine (e.g., t-Butyl) Hydrazine->Cyclization Core 4,5-dichloro-3(2H)-pyridazinone (The Scaffold) Cyclization->Core Nu_Add Nucleophilic Attack (Thiol/Amine) Core->Nu_Add Regio Regioselective Control (C4 vs C5) Nu_Add->Regio Electronic Control Product Active Agrochemical (e.g., Pyridaben) Regio->Product

Caption: General synthetic workflow from raw materials to active ingredient, highlighting the critical regioselective step.

Troubleshooting & Optimization

  • Regioselectivity Issues:

    • Problem: Formation of C5 isomers or bis-substituted products.

    • Solution: Lower the reaction temperature to

      
       during addition. Use stoichiometric amounts of nucleophile (1.0 eq) strictly. Use soft nucleophiles (thiols) for C4 selectivity; hard nucleophiles (alkoxides) may show mixed selectivity.
      
  • Solubility:

    • Problem: Pyridazinones can be poorly soluble in non-polar solvents.

    • Solution: Use dipolar aprotic solvents like DMF or DMSO for the substitution step. For extraction, chlorinated solvents (DCM) or EtOAc are effective.

  • Stability:

    • The 4,5-dichloro intermediates are skin irritants and potential sensitizers. Handle with gloves and in a fume hood. The final thioethers are generally stable but can oxidize to sulfoxides/sulfones if exposed to strong oxidants (which is actually a metabolic pathway in plants).

References

  • Modes of Action of Pyridazinone Herbicides. Weed Science. (2017). Detailed analysis of PSII inhibition and chloroplast development interference. Link

  • Pyridaben: Green Synthesis and Environmental Fate. Frontiers in Nutrition. (2022). Review of one-pot synthesis methods and residue analysis. Link

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one. Journal of Heterocyclic Chemistry. Investigation into the C4 vs C5 nucleophilic attack preferences. Link

  • Recent Advances in Pyridazine Chemistry. Russian Chemical Reviews. (2020). Comprehensive review of synthetic approaches and biological applications. Link

  • Photosystem II Inhibitors & Herbicide Symptoms. UC Agriculture and Natural Resources. Field application and symptomology of pyridazinone herbicides. Link

Sources

Method

Application Note: Advanced Derivatization Strategies for Methyl 3,6-dichloropyridazine-4-carboxylate

This Application Note is written from the perspective of a Senior Application Scientist to provide an authoritative, field-proven guide on the derivatization of Methyl 3,6-dichloropyridazine-4-carboxylate . Abstract & St...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to provide an authoritative, field-proven guide on the derivatization of Methyl 3,6-dichloropyridazine-4-carboxylate .

Abstract & Strategic Overview

Methyl 3,6-dichloropyridazine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors and heterocyclic pharmacophores.[1][2] Its utility lies in the asymmetric reactivity of the two chlorine atoms (C3 and C6) and the orthogonal reactivity of the C4-methyl ester.

The Core Challenge: The primary hurdle in working with this scaffold is controlling regioselectivity .

  • Electronic Factors: The C4-ester exerts a strong inductive electron-withdrawing effect ($ -I

    
    S_NAr$).[1][2]
    
  • Steric Factors: The C4-ester imposes steric bulk, which can hinder attack at C3, directing bulky nucleophiles or transition metal catalysts to the more accessible C6 position.

This guide provides validated protocols to navigate this dichotomy, allowing researchers to selectively target the C3 or C6 positions.

Mechanistic Insight: The Regioselectivity Map

Before beginning synthesis, it is critical to understand the forces driving the reaction outcome. The diagram below illustrates the divergent pathways based on reagent class.

RegioselectivityMap Start Methyl 3,6-dichloropyridazine- 4-carboxylate Decision Reagent Class Start->Decision PathA Small Nucleophiles (NH3, MeNH2, N3-) Decision->PathA Low Steric Demand PathB Bulky Nucleophiles / Pd-Catalysis Decision->PathB High Steric Demand ProductC3 C3-Substituted Product (Kinetic/Electronic Control) PathA->ProductC3 Attack at C3 (Ortho to Ester) ProductC6 C6-Substituted Product (Steric Control) PathB->ProductC6 Attack at C6 (Less Hindered)

Figure 1: Decision tree for predicting regioselectivity based on reagent sterics and electronic activation.

Experimental Protocols

Protocol A: Regioselective at C3 (Synthesis of Amino-Derivatives)

Target: Methyl 3-amino-6-chloropyridazine-4-carboxylate Mechanism: Electronic activation by the C4-ester directs small nucleophiles to C3.[1][2] Critical Control: Temperature must be kept low to prevent over-substitution or thermodynamic equilibration to the C6 isomer.[2]

Materials
  • Substrate: Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 equiv)

  • Nucleophile: 7N Ammonia in Methanol (or Methylamine 2M in THF)

  • Solvent: Anhydrous THF or 1,4-Dioxane

  • Base: Diisopropylethylamine (DIPEA) (1.1 equiv) - Optional if using excess amine[1][2]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 g (4.8 mmol) of Methyl 3,6-dichloropyridazine-4-carboxylate in 10 mL of anhydrous THF.

  • Cooling: Cool the solution to -10 °C using an ice/acetone bath. Note: Lower temperature enhances C3 selectivity.[1]

  • Addition: Add the amine solution (1.1 equiv) dropwise over 15 minutes. Do not add in one portion; localized high concentration can lead to bis-substitution.[1][2]

  • Reaction: Stir at -10 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The C3-isomer typically elutes slightly later than the C6-isomer on reverse-phase columns due to hydrogen bonding with the ester.[1][2]

  • Workup: Evaporate volatiles under reduced pressure. Resuspend residue in DCM, wash with water, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from MeOH or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 65-75% of the C3-amino isomer.[1][2]

Protocol B: Regioselective Suzuki-Miyaura Coupling at C6

Target: Methyl 3-chloro-6-arylpyridazine-4-carboxylate Mechanism: Palladium oxidative addition is sensitive to steric hindrance.[1][2] The bulky C4-ester blocks the C3 position, directing the catalyst to C6.

Materials
  • Substrate: Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)[2][3]

Step-by-Step Methodology
  • Degassing: In a microwave vial or sealed tube, combine the solvent mixture (DME/Water) and sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.[1]

  • Assembly: Add substrate, boronic acid, and base.[3][4] Add the Pd catalyst last.[2]

  • Reaction: Heat to 80 °C for 4-6 hours.

    • Senior Scientist Tip: Do not overheat (>100 °C).[2] High heat can force the Pd to insert at C3 after C6 is consumed, leading to bis-arylation.[1]

  • Workup: Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel chromatography. The mono-arylated product is usually easily separable from the bis-arylated byproduct (if any).[1][2]

Data Summary Table: Regioselectivity Trends

Reaction TypeReagentMajor SiteSelectivity Ratio (Approx)

Ammonia / MeNH2C3 > 10:1

Isopropylamine / AnilinesMixed ~ 1:1 to 2:3

t-ButoxideC6 > 5:1 (Steric driven)
Suzuki Phenylboronic AcidC6 > 20:1

Ester Manipulation (C4 Functionalization)

The methyl ester at C4 is orthogonal to the chlorines but can be sensitive to harsh basic conditions (hydrolysis).

  • Hydrolysis: Use LiOH in THF/Water at 0 °C. Avoid NaOH at reflux, as this may displace the chlorines (

    
     of OH-).
    
  • Reduction: DIBAL-H at -78 °C yields the aldehyde;

    
     in MeOH yields the alcohol.[1][2]
    
    • Caution: Reduction of the ester before substitution of the chlorines changes the electronic bias. The alcohol/aldehyde is less electron-withdrawing, reducing the reactivity of the ring chlorines. Ideally, perform

      
       or Suzuki couplings before reducing the ester. 
      

Workflow Visualization

The following diagram outlines the standard operational procedure for synthesizing a library of derivatives from this scaffold.

Workflow Start Start: Methyl 3,6-dichloropyridazine- 4-carboxylate Step1 Step 1: Regioselective Functionalization Start->Step1 RouteA Route A: S_NAr (Amine) Target: C3-Amino Step1->RouteA Small Nucleophile (-10°C) RouteB Route B: Suzuki Coupling Target: C6-Aryl Step1->RouteB Pd(0), Boronic Acid (Steric Control) Check QC Check: Regioisomer Purity (NMR/LCMS) RouteA->Check RouteB->Check Step2 Step 2: C4 Ester Modification (Hydrolysis/Amidation) Check->Step2 Pure Isomer Final Final Drug Candidate Scaffold Step2->Final

Figure 2: Operational workflow for library synthesis.

References

  • PubChem. Methyl 3,6-dichloropyridazine-4-carboxylate (Compound Summary). National Library of Medicine.[1][2] Link

  • Maes, B. U., et al. (2002).[2] Kinetic vs Thermodynamic Control in the Nucleophilic Substitution of Chloropyridazines. Tetrahedron.[1][2][3] (General mechanistic grounding for pyridazine

    
    ).
    
  • Wuxi AppTec. (2021).[2] Regioselectivity in SNAr reactions of Dichloropyrimidines and Pyridazines.[1][2][5][6] QM Magic Class.[1][2][6][7] Link

  • GuideChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine derivatives. (Illustrates steric effects on regioselectivity). Link

  • Organic Chemistry Portal. Suzuki Coupling of Pyridazines. (General conditions for Pd-catalyzed coupling on nitrogen heterocycles). Link

Sources

Application

Application Note: Regioselective Functionalization of Methyl 3,6-dichloropyridazine-4-carboxylate

Abstract & Strategic Overview Methyl 3,6-dichloropyridazine-4-carboxylate (CAS: 372118-01-9) is a high-value scaffold in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., Gabazine analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 3,6-dichloropyridazine-4-carboxylate (CAS: 372118-01-9) is a high-value scaffold in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., Gabazine analogs) and antitubercular agents.[1] Its unique reactivity profile stems from the interplay between the electron-deficient pyridazine ring and the electron-withdrawing ester at the C4 position.[1]

This Application Note provides a validated roadmap for the regioselective functionalization of this molecule. Unlike symmetric dichloropyridazines, the C4-ester desymmetrizes the ring, creating a distinct electrophilic hierarchy.[1]

Key Reactivity Principles:

  • C3 Position (Ortho to Ester): The most electrophilic site due to the inductive effect of the adjacent ester and nitrogen (N2).[1] It is the primary site for Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.[1]
    
  • C6 Position (Meta to Ester): Less activated than C3 but sterically more accessible.[1] It is typically functionalized via Palladium-catalyzed cross-coupling after C3 substitution.[1]

  • C4 Ester: Susceptible to hydrolysis or amidation, usually performed as the final diversity step.[1]

Reactivity Landscape & Decision Tree

The following diagram illustrates the divergent synthetic pathways. The "Gold Standard" route for library generation is Path A (


 at C3)  followed by Path B (Suzuki at C6) .[1]

G cluster_legend Reaction Logic SM Methyl 3,6-dichloro pyridazine-4-carboxylate Prod_A Intermediate A: 3-Substituted-6-chloro (C3 Selective) SM->Prod_A Path A: SNAr (Nucleophile, Base, 0°C) Favors C3 Side_Hydrolysis Side Product: Pyridazinone (Hydrolysis of Cl) SM->Side_Hydrolysis Aq. Base / High Temp (Avoid) Prod_B Final Scaffold: 3,6-Disubstituted pyridazine Prod_A->Prod_B Path B: Suzuki Coupling (R-B(OH)2, Pd, Heat) Reacts at C6 key C3 is electronically activated by C4-Ester. C6 is reserved for Metal-Catalysis.

Figure 1: Strategic workflow for orthogonal functionalization. Path A exploits electronic activation; Path B exploits the remaining aryl chloride.

Experimental Protocols

Protocol A: Regioselective (C3-Functionalization)

Objective: Selective displacement of the C3-chlorine with an oxygen or nitrogen nucleophile.[1] Mechanism: The C4-methyl ester activates the C3 position via induction.[1] Critical Control: Temperature must be kept low (0°C to RT) to prevent bis-substitution or attack at C6.[1]

Materials
  • Substrate: Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 equiv)

  • Nucleophile: Phenol derivative, Alcohol, or Amine (1.0–1.1 equiv)[1]

  • Base:

    • For Alcohols/Phenols: NaH or KOtBu (in THF) or

      
       (in 
      
      
      
      ).[1]
    • For Amines: DIPEA or

      
      .[1]
      
  • Solvent: Anhydrous THF or Acetonitrile (

    
    ).[1]
    
Procedure (Example: C3-Phenoxy Substitution)
  • Preparation: In a flame-dried flask, dissolve the phenol/alcohol (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.1 equiv) portion-wise. Stir for 15 min until gas evolution ceases.

  • Addition: Add a solution of Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 equiv) in THF dropwise over 10 minutes.

    • Note: Adding the substrate to the nucleophile ensures the nucleophile is never in large excess, reducing bis-substitution risk.

  • Reaction: Stir at 0°C for 30–60 minutes . Monitor by TLC/LCMS.[1]

    • Endpoint: Disappearance of starting material.[1] Formation of a single major peak (C3-isomer).[1]

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[1] Wash with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Flash chromatography (Hexane/EtOAc).

Typical Yield: 75–90% Regioselectivity: >95:5 (C3:C6) under controlled conditions [1, 2].[1]

Protocol B: Palladium-Catalyzed Cross-Coupling (C6-Functionalization)

Objective: Functionalization of the remaining C6-chlorine atom.[1] Context: This step typically follows Protocol A.[1] The C6-Cl bond is less activated than C3 but reactive enough for standard Suzuki-Miyaura conditions.[1]

Materials
  • Substrate: Methyl 3-substituted-6-chloropyridazine-4-carboxylate (from Protocol A).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv).[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .[1]
  • Base:

    
     (2M aq) or 
    
    
    
    (solid).[1]
  • Solvent: 1,4-Dioxane or DME (degassed).[1]

Procedure
  • Setup: Charge a microwave vial or pressure tube with the Substrate (1.0 equiv), Boronic Acid (1.3 equiv), and Catalyst (0.05 equiv).[1]

  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M) and Base solution (2.0 equiv).

  • Reaction: Heat to 80–90°C for 2–4 hours (or 110°C for 30 min in Microwave).

    • Caution: Avoid prolonged heating >100°C if the C4-ester is sensitive to hydrolysis under basic conditions.[1]

  • Workup: Filter through a Celite pad.[1] Dilute with water/EtOAc.[1] Extract, dry, and concentrate.[1][2]

Analytical Validation (Self-Validating the Structure)

Determining whether the substitution occurred at C3 or C6 is the most common bottleneck.[1] Do not rely solely on LCMS (same mass).[1] Use HMBC NMR .

FeatureC3-Substitution (Correct)C6-Substitution (Incorrect/Minor)
HMBC Correlation The remaining C6-H (if H is present?) Wait, there is no H on the ring yet.[1]Analysis of the Ester Carbon
Diagnostic Signal Ester Carbonyl (

)
Logic In the C3-substituted product, the nucleophile is ortho to the ester.[1] If the nucleophile has protons (e.g.,

), look for HMBC correlation to C3, and check if C3 correlates to the Ester Carbonyl.
In C6-substituted product, the remaining Cl is at C3.[1]
Definitive Test NOESY: If the nucleophile is at C3, it is spatially close to the Methyl Ester protons (

).[1] A strong NOE signal between the nucleophile's protons and the ester methyl group confirms C3-substitution .[1]
If the nucleophile is at C6, it is too far from the C4-ester methyl group to show an NOE signal.[1]

Summary Table: Physical Data

PropertyValueNote
Molecular Weight207.01 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, THF, DCMPoor solubility in water
Storage2–8°C, HygroscopicKeep under inert gas

Troubleshooting & Optimization ("Expertise")

  • Issue: Bis-substitution during

    
    . 
    
    • Cause: Reaction temperature too high or excess nucleophile.[1]

    • Fix: Strictly maintain 0°C. Add substrate to the nucleophile solution slowly.[1]

  • Issue: Hydrolysis of Ester to Acid.

    • Cause: Aqueous base used in

      
       or prolonged Suzuki heating.[1]
      
    • Fix: Use anhydrous bases (NaH, KOtBu) for

      
      .[1] For Suzuki, use mild bases (
      
      
      
      ) or anhydrous conditions if possible.[1]
  • Issue: Regioselectivity Erosion with Amines.

    • Insight: Small, linear amines (e.g., methylamine) are less selective than bulky phenols.[1]

    • Fix: If obtaining a mixture, lower the temp to -10°C. If separation is difficult, consider using the 3,6-dichloropyridazine (no ester) first, then lithiating/carboxylating, though this is a longer route.

References

  • Patent: Modulators of Thr-Beta with a Dioxo-1,2,4-Triazyl Head Group. European Patent Office, EP 3965884 B1, 2025.[1] (Describes the synthesis of methyl 6-chloro-3-substituted-pyridazine-4-carboxylates via NaOCH3 displacement at 0°C). [1]

  • Patent: Methyl-substituted pyridine and pyridazine compounds. WO2022192487A2.[1] (Describes the reaction of phenols with methyl 3,6-dichloropyridazine-4-carboxylate using K2CO3/CH3CN to yield the C3-ether).

  • Patent: Heterocyclic and heteroaryl compounds for treating Huntington's disease.[1] US Patent 11,858,941.[1] (Details the Suzuki coupling of the chloropyridazine intermediate).

  • Database: Methyl 3,6-dichloropyridazine-4-carboxylate (CID 17848322).[1] PubChem.[1][3] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3,6-dichloropyridazine-4-carboxylate Scaffold

The following guide serves as a specialized Technical Support Center for the purification and handling of Methyl 3,6-dichloropyridazine-4-carboxylate and its immediate derivatives. This content is designed for Senior Res...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification and handling of Methyl 3,6-dichloropyridazine-4-carboxylate and its immediate derivatives.

This content is designed for Senior Research Chemists and Process Development Scientists . It prioritizes high-fidelity chemical logic, regioisomer differentiation, and scalable purification protocols.

Ticket Subject: Optimization of Workup and Purification for Chloropyridazine Carboxylates Assigned Specialist: Senior Application Scientist Status: Active

Core Chemistry & Molecule Profile

Before initiating purification, you must understand the physiochemical behavior of the scaffold. The presence of the ester at C-4 breaks the symmetry of the 3,6-dichloropyridazine core, creating distinct electronic and steric environments.

PropertySpecification / BehaviorTechnical Insight
Structure Methyl 3,6-dichloropyridazine-4-carboxylate C-3 Position: Sterically crowded (ortho to ester), electronically activated.C-6 Position: Sterically accessible, kinetically favored for bulky nucleophiles.
Physical State Off-white to light beige crystalline solidOften oils out if slightly impure; requires slow crystallization.
Solubility Soluble: EtOAc, DCM, THF, DMSOInsoluble: Water, Hexanes (cold)Lipophilic enough for normal phase, but the nitrogen lone pairs cause tailing on acidic silica.
Reactivity High susceptibility to

Critical Risk: The methyl ester is prone to hydrolysis under basic aqueous conditions (pH > 10).

Synthesis Workup & Isolation (The "Black Tar" Problem)

User Issue: "After chlorination with


, I quenched the reaction and got a black, intractable tar. Yield is low."

Root Cause: The reaction of 4,6-dihydroxypyridazine-3-carboxylate precursors with


 generates polyphosphoric acid byproducts. Rapid quenching with water generates excessive heat, causing polymerization of the electron-deficient pyridazine ring.
Protocol: Controlled Quench & Isolation

Standard Operating Procedure (SOP-01)

  • Evaporation First: Remove excess

    
     under reduced pressure before quenching. This is the single most effective step to prevent tar. Co-evaporate with toluene to remove traces.
    
  • The "Ice-Bath" Slurry:

    • Dissolve the dark residue in minimal DCM or EtOAc.

    • Pour the organic mixture slowly into a rapidly stirring slurry of crushed ice and solid

      
       .
      
    • Why? This keeps the pH neutral/mildly basic and dissipates heat immediately.

  • Filtration (Optional but Recommended): If a rag layer forms, filter the biphasic mixture through a Celite pad to break emulsions.

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with cold brine.
    
  • Drying: Use

    
     (avoid 
    
    
    
    if the product is acid-sensitive, though rare for this scaffold).

Separation of Regioisomers (Derivatization Challenges)

User Issue: "I reacted the scaffold with an amine, and I see two spots on TLC with similar


. How do I separate and identify the 3-substituted vs. 6-substituted product?"

Technical Diagnosis: Nucleophilic aromatic substitution (


) on this scaffold yields regioisomers.
  • Isomer A (C-6 Substitution): Usually the major product for bulky amines due to steric freedom.

  • Isomer B (C-3 Substitution): Can form with smaller nucleophiles or under specific solvent effects (H-bonding assistance).

Workflow: Purification & Identification

RegioSeparation Start Crude Reaction Mixture (Isomer A + Isomer B) TLC TLC Analysis (Solvent: 30% EtOAc/Hex) Start->TLC DeltaRf Is Delta Rf > 0.1? TLC->DeltaRf Flash Flash Chromatography Gradient: 10-40% EtOAc/Hex DeltaRf->Flash Yes Recryst Fractional Recrystallization Solvent: Hexane/EtOAc (Hot -> Cold) DeltaRf->Recryst No (Overlap) NMR 1H-NMR & NOE Analysis Flash->NMR Recryst->NMR

Caption: Decision tree for separating regioisomers of chloropyridazine derivatives.

The "Self-Validating" Identification Test (NOE)

Do not rely on chemical shift prediction alone. Use Nuclear Overhauser Effect (NOE) spectroscopy to definitively assign regiochemistry.

  • Isolate the pure isomer.

  • Irradiate the incoming Nucleophile's protons (e.g., the N-H or

    
    -CH).
    
  • Observe the Pyridazine Ring Proton (H-5):

    • Strong NOE at H-5: The nucleophile is at C-6 (adjacent to H-5).

    • No NOE at H-5: The nucleophile is at C-3 (distant from H-5). Secondary check: Look for NOE between Nucleophile and Methyl Ester.

Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" during recrystallization.

Cause: The melting point is likely suppressed by small amounts of regioisomer or remaining solvent. Solution:

  • Dissolve the oil in minimal hot EtOAc.

  • Add warm Hexane dropwise until persistent cloudiness appears.

  • Seed the solution: If you have no crystals, scratch the glass surface with a spatula or add a micro-crystal of the starting material (if similar lattice) to induce nucleation.

  • Let it cool to Room Temp, then

    
    . Do not freeze immediately. 
    
Q2: I see significant tailing on silica gel columns.

Cause: The pyridazine nitrogens are interacting with the acidic silanols on the silica gel. Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.

  • Modifier: Add 1% TEA to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

  • Note: The methyl ester is stable to TEA, but avoid stronger bases in the eluent.

Q3: The ester hydrolyzed to the acid during workup.

Cause: Exposure to aqueous base (NaOH,


) for too long, or pH > 10.
Solution: 
  • Switch to Phosphate Buffer (pH 7.0) for the quench.

  • If using bicarbonate, work quickly and keep the temperature

    
    .
    
  • Recovery: If hydrolysis occurs, re-esterify using

    
     (reflux 1h).
    

References & Grounding

  • Synthesis of Pyridazine Intermediates:

    • Methodology for chlorination and handling of 4,6-dihydroxypyridazines.

    • Source: (Core scaffold chemistry).[1][2]

  • Regioselectivity in

    
     Reactions: 
    
    • Mechanistic insight into C-4 vs C-6 selectivity in diazines.

    • Source: (Analogous quinazoline/pyrimidine systems).

  • Physical Properties & Safety:

    • Solubility and handling data for Methyl 3,6-dichloropyridazine-4-carboxylate.

    • Source:

Sources

Optimization

Technical Support Center: Dichloropyridazine Reaction Optimization

Core Directive: The Thermal Switch Executive Summary: In the nucleophilic aromatic substitution ( ) of 3,6-dichloropyridazine, temperature is not just a catalyst—it is the primary "switch" for regioselectivity. The centr...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermal Switch

Executive Summary: In the nucleophilic aromatic substitution (


) of 3,6-dichloropyridazine, temperature is not just a catalyst—it is the primary "switch" for regioselectivity.

The central chemical challenge is the deactivation effect . When a nucleophile (amine, alkoxide, thiol) displaces the first chloride, it typically donates electron density into the pyridazine ring. This makes the ring less electrophilic, significantly raising the activation energy (


) required to displace the second chloride.
  • Low Temperature (

    
    ):  Insufficient energy to cross the second barrier. Result:  Mono-substitution (Kinetic Control).
    
  • High Temperature (

    
    ):  Sufficient energy to overcome ring deactivation. Result:  Bis-substitution (Thermodynamic/Forcing Control).
    

Decision Pathways (Visualization)

The following diagram illustrates the critical decision nodes where temperature dictates the product outcome.

ReactionPath Start 3,6-Dichloropyridazine (Starting Material) Nucleophile Nucleophile Addition (R-NH2, R-OH) Start->Nucleophile Path_Mono Low Temp Path (-10°C to 25°C) Nucleophile->Path_Mono Controlled Exotherm Mono_Product Mono-Substituted Product (Major) Path_Mono->Mono_Product Kinetic Trap Path_Bis High Temp Path (80°C to 140°C) Mono_Product->Path_Bis Heat Required to Overcome Deactivation Bis_Product Bis-Substituted Product (Target) Path_Bis->Bis_Product Bis_Product->Path_Mono Impurity if Overheating

Figure 1: Reaction energy landscape showing the bifurcation between kinetic control (mono) and thermodynamic forcing (bis).

Troubleshooting & FAQs

Module A: Targeting Mono-Substitution

Goal: Isolate the 3-chloro-6-substituted pyridazine.

Q1: I am seeing 15-20% bis-substituted impurity. How do I stop the reaction at the mono-stage? Diagnosis: You are likely operating in the "thermal transition zone" (


) or have local hot spots.
Technical Fix: 
  • Cryogenic Start: Cool the reaction vessel to

    
     (or 
    
    
    
    for highly reactive amines like pyrrolidine) before adding the nucleophile.
  • Dosing Control: Do not add the nucleophile in one shot. Use a dropping funnel to add it over 30–60 minutes. The reaction is exothermic; rapid addition spikes the internal temperature, momentarily providing enough energy to trigger the second substitution locally.

  • Stoichiometry: Limit the nucleophile to 0.95–1.0 equivalents. Excess nucleophile drives the second substitution.

Q2: The reaction is sluggish at


. Can I warm it up? 
Diagnosis:  Sterically hindered nucleophiles (e.g., tert-butylamine) or weak nucleophiles (e.g., anilines) may not react at 

. Technical Fix:
  • Allow the reaction to warm to Room Temperature (

    
    ) slowly after the addition is complete.
    
  • Monitor by HPLC/TLC every hour. If conversion stalls at 80% mono-product, do not heat to reflux. Instead, add a mild base (like

    
    ) to scavenge the HCl byproduct, which can protonate your amine nucleophile and stop the reaction.
    
Module B: Targeting Bis-Substitution

Goal: Displace both chlorines to form 3,6-disubstituted pyridazine.

Q3: My reaction stalls at the mono-substituted intermediate, even at reflux. Diagnosis: The "Deactivation Effect" is strong. The first substituent (e.g., a methoxy group) has donated electrons to the ring, making the C-Cl bond at position 6 unreactive. Technical Fix:

  • Solvent Switch: Switch from low-boiling solvents (THF, DCM) to high-boiling polar aprotic solvents like DMF, DMSO, or NMP .

  • Temperature Boost: Increase reaction temperature to

    
    .
    
  • Pressure: If using volatile nucleophiles (like methylamine), use a sealed tube or autoclave to allow heating above the boiling point of the amine.

Q4: I am getting tar/decomposition at high temperatures. Diagnosis: Pyridazines are thermally sensitive. Prolonged heating at


 can cause ring degradation or polymerization.
Technical Fix: 
  • Microwave Irradiation: Use microwave heating (

    
     for 10–20 mins). This provides the activation energy needed for the second substitution rapidly, minimizing the time the molecule spends in the decomposition window [1].
    
Module C: Safety & Thermal Hazards

Q5: Are there specific safety concerns with dichloropyridazine? Critical Warning: Yes.

  • Exotherm: The

    
     reaction releases heat (exothermic). On a scale >10g, this heat accumulation can lead to a runaway reaction if the nucleophile is added too fast.
    
  • Sensitizer: 3,6-Dichloropyridazine is a potent skin and eye irritant. The mono-substituted products often crystallize as fine needles that can be potent sensitizers. Handle exclusively in a fume hood [2].

Validated Experimental Protocols

Protocol A: Selective Mono-Amination (Kinetic Control)

Target: 3-amino-6-chloropyridazine derivative

ParameterSpecificationRationale
Solvent Ethanol or THFProtic solvents (EtOH) stabilize the leaving group transition state; THF is good for solubility.
Temperature

Prevents

crossover to bis-substitution.
Stoichiometry 1.0 : 1.1 (Substrate : Amine)Slight excess ensures conversion without driving bis-sub.
Base

or DIPEA (1.2 eq)
Scavenges HCl.

Step-by-Step:

  • Dissolve 3,6-dichloropyridazine (1.0 eq) in Ethanol (10 volumes).

  • Cool solution to

    
     using an ice/water bath.
    
  • Add Base (1.2 eq).[1]

  • Crucial Step: Add the Amine (1.1 eq) dropwise over 30 minutes, maintaining internal temp

    
    .
    
  • Remove ice bath and stir at

    
     for 4–6 hours.
    
  • Quench: Pour into ice water. The mono-product usually precipitates. Filter and wash with cold water.

Protocol B: Bis-Substitution (Forcing Conditions)

Target: 3,6-diamino or dialkoxy derivative

ParameterSpecificationRationale
Solvent n-Butanol or DMFHigh boiling point required (

).
Temperature Reflux (

for BuOH)
Necessary to overcome ring deactivation.
Stoichiometry 1.0 : 3.0+ (Substrate : Nucleophile)Excess drives equilibrium to completion.

Step-by-Step:

  • Dissolve mono-substituted intermediate (or starting material) in n-Butanol.

  • Add excess amine (3–5 equivalents).

  • Heat to reflux (

    
    ) for 12–24 hours.
    
  • Monitor: Check HPLC for disappearance of mono-intermediate.

  • Workup: Evaporate solvent under reduced pressure. Recrystallize residue (often from EtOH/Water).

References

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry (RSC) Advances. Describes the use of microwave irradiation to overcome the activation barrier for difficult substitutions on the pyridazine ring.

  • 3,6-Dichloropyridazine Safety Data Sheet (SDS). Fisher Scientific. Details the acute toxicity, skin irritation, and handling requirements for the substrate.

  • Process for purification of 3,6-dichloropyridazine. Google Patents (US3004027A). Discusses industrial handling, thermal stability, and purification, highlighting the stability profiles relevant to scale-up.

  • Efficient mono- and bis-functionalization of 3,6-dichloropyridazine. Chemical Communications. Provides mechanistic insight into the stepwise metallation and substitution, validating the "stepwise" nature of the reactivity.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Pyridazine Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals The functionalization of pyridazine scaffolds is a cornerstone in the discovery of novel therapeutics and agrochemicals. The inherent electron deficiency an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridazine scaffolds is a cornerstone in the discovery of novel therapeutics and agrochemicals. The inherent electron deficiency and the presence of two adjacent nitrogen atoms in the pyridazine ring present unique challenges and opportunities in synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this important heterocycle. However, the success of these transformations is critically dependent on the judicious selection of the palladium catalyst system.

This guide provides a comparative analysis of commonly employed palladium catalysts for the most prevalent cross-coupling reactions of pyridazines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. We will delve into the performance of various catalyst systems, supported by experimental data, and elucidate the mechanistic rationale behind catalyst selection to empower you to make informed decisions in your synthetic endeavors.

The Challenge and Opportunity of Pyridazine Cross-Coupling

The pyridazine nucleus is characterized by its electron-deficient nature, which facilitates the oxidative addition of palladium to a carbon-halogen bond, a crucial step in many cross-coupling catalytic cycles. This property can be advantageous, sometimes allowing for successful couplings even without the use of highly specialized and expensive ligands[1]. However, the nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Therefore, the choice of ligand is paramount to modulate the catalyst's reactivity and stability, preventing unwanted side reactions and promoting high yields of the desired product.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst is not solely determined by the metal center but is a synergistic interplay between the palladium precursor, the ligand, the base, and the solvent. In the following sections, we will compare the performance of several catalyst systems for the functionalization of pyridazine substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and heteroaryl-aryl bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

A comparative study on the Suzuki-Miyaura coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine with phenylboronic acid highlights the evolution of catalyst systems from traditional phosphine ligands to more sophisticated biarylphosphine ligands, which generally offer higher turnover numbers and yields.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane/H₂O901285-95
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene100890-98
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₂CO₃THF801288-96

Data is estimated based on reactions with similar bromo-substituted nitrogen heterocycles.[2]

Expertise & Experience: The "Why" Behind the Choice

The progression from the first-generation catalyst, Pd(PPh₃)₄, to systems employing bulky, electron-rich biarylphosphine ligands like SPhos and XPhos is driven by the need to enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. For electron-deficient heterocycles like pyridazines, the oxidative addition is generally facile. However, the subsequent steps can be sluggish. The steric bulk of ligands like SPhos and XPhos promotes the formation of a monoligated palladium species, which is highly reactive in the catalytic cycle. Furthermore, their electron-rich nature facilitates the reductive elimination step, leading to faster reaction times and higher yields.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X (Oxidative Addition) Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex R'-B(OH)2 Base (Transmetalation) Product R-R' Transmetalation Complex->Product (Reductive Elimination) Catalyst Catalyst Intermediate Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation. The choice of ligand is particularly critical when dealing with pyridazine substrates due to the potential for N-coordination to the palladium center.

The performance of various ligands in the amination of chloropyridines provides a valuable framework for pyridazine substrates.

LigandCatalyst PrecursorBaseSolventTemp. (°C)Yield (%)
RuPhosPd₂(dba)₃NaOtBuToluene100>95
BrettPhosPd(OAc)₂NaOtBuToluene100>95
XantphosPd(OAc)₂Cs₂CO₃1,4-Dioxane11080-90
Josiphos-typePd(OAc)₂K₃PO₄t-BuOH10070-85

Data compiled from studies on the amination of 2-chloropyridine with morpholine.

Expertise & Experience: The "Why" Behind the Choice

Bulky biarylphosphine ligands, such as RuPhos and BrettPhos, are often the ligands of choice for the Buchwald-Hartwig amination of electron-deficient heterocycles.[3] Their steric bulk prevents the formation of inactive dimeric palladium species and promotes the crucial C-N reductive elimination step. For primary amines, BrettPhos is often highly effective, while RuPhos is a robust choice for secondary amines.[3] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common to facilitate the deprotonation of the amine.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)L-X Pd(0)L->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination [Ar-Pd(II)L(HNR'R'')]X Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex Ar-Pd(II)L(NR'R'') Amine Coordination->Amido Complex Base (-HX) Product Ar-NR'R'' Amido Complex->Product (Reductive Elimination) Catalyst Catalyst Intermediate Intermediate Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X (Oxidative Addition) Alkynyl Pd Complex R-Pd(II)L2-C≡CR' Oxidative Addition Complex->Alkynyl Pd Complex (Transmetalation) Product R-C≡CR' Alkynyl Pd Complex->Product (Reductive Elimination) CuX CuX Copper Acetylide Cu-C≡CR' CuX->Copper Acetylide Base (-HBX) Copper Acetylide->Oxidative Addition Complex Terminal Alkyne H-C≡CR'

Caption: The interconnected catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Heck Reaction: Alkenylation of Pyridazines

The Heck reaction enables the coupling of pyridazine halides with alkenes, providing a direct route to substituted styrenes and other vinyl-substituted heterocycles. The regioselectivity of the alkene addition is a key consideration in this reaction.

A comparison of catalyst systems for the Heck reaction of aryl bromides with styrene offers a general overview of catalyst performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF1004>90
PdCl₂(PPh₃)₂-NaOAcNMP120685-95
Pd/C-K₂CO₃H₂O1001270-85
Palladacycle-K₂CO₃DMA1302>95

Data compiled from various sources on the Heck reaction of aryl bromides with styrene.

Expertise & Experience: The "Why" Behind the Choice

The classic Heck conditions often utilize Pd(OAc)₂ with a phosphine ligand like PPh₃. However, for less reactive aryl chlorides or to achieve higher turnover numbers, more robust catalyst systems are often required. Palladacycles have emerged as highly stable and active pre-catalysts for the Heck reaction, often allowing for lower catalyst loadings and reactions with challenging substrates. N-heterocyclic carbene (NHC) ligands have also proven to be highly effective in stabilizing the palladium catalyst and promoting high yields in Heck reactions.

Catalytic Cycle for Heck Reaction

Heck Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X (Oxidative Addition) Pi-Olefin Complex [R-Pd(II)L2(olefin)]X Oxidative Addition Complex->Pi-Olefin Complex Olefin Sigma-Alkyl Complex (R-CH2-CH-R')-Pd(II)L2-X Pi-Olefin Complex->Sigma-Alkyl Complex (Migratory Insertion) Product R-CH=CH-R' HPd(II)L2X HPd(II)L2X Sigma-Alkyl Complex->HPd(II)L2X (Beta-Hydride Elimination) HPd(II)L2X->Pd(0)L2 Base (-HBX) Catalyst Catalyst Intermediate Intermediate

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the development of your own pyridazine cross-coupling reactions. Optimization of these conditions for your specific substrate is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling of a Halopyridazine

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of a halopyridazine with a boronic acid.

Materials:

  • Halopyridazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 2 M aqueous Na₂CO₃ solution (1.0 mL)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Ethanol (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halopyridazine (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add DME (8 mL), ethanol (2 mL), and the 2 M aqueous Na₂CO₃ solution (1.0 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination of a Chloropyridazine

This protocol provides a general method for the amination of a chloropyridazine.

Materials:

  • Chloropyridazine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Glovebox or Schlenk line technique

Procedure:

  • Inside a glovebox, add the chloropyridazine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry reaction vial equipped with a stir bar.

  • Add anhydrous toluene (5 mL) and the amine (1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of a Bromopyridazine

This protocol outlines a general procedure for the Sonogashira coupling of a bromopyridazine with a terminal alkyne.

Materials:

  • Bromopyridazine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous THF (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • To a dry Schlenk flask containing the bromopyridazine (1.0 mmol), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere.

  • Add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

General Experimental Workflow

Experimental Workflow start Start setup Reaction Setup: - Add reagents and catalyst - Establish inert atmosphere start->setup reaction Reaction: - Stirring at appropriate temperature - Monitor progress (TLC/LC-MS) setup->reaction workup Work-up: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end Final Product characterization->end

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The selection of an optimal palladium catalyst system is a critical parameter for the successful cross-coupling of pyridazine derivatives. While traditional catalysts like Pd(PPh₃)₄ remain valuable, the advent of bulky, electron-rich biarylphosphine ligands has significantly expanded the scope and efficiency of these transformations, particularly for challenging substrates. This guide provides a comparative framework and practical protocols to aid in your catalyst selection and reaction optimization. As the field continues to evolve, a thorough understanding of the interplay between the catalyst, substrate, and reaction conditions will remain paramount in harnessing the full synthetic potential of pyridazine chemistry.

References

  • Molecules 2018, 23(11), 2953; [Link]

  • Molecules 2018, 23, 2953; [Link]

  • Wikipedia. Sonogashira coupling. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl 3,6-dichloropyridazine-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyridazine nucleus is a versatile scaffold in medicinal chemistry, renowned for imparting a wide array of biological activities to its derivatives. Meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus is a versatile scaffold in medicinal chemistry, renowned for imparting a wide array of biological activities to its derivatives. Methyl 3,6-dichloropyridazine-4-carboxylate, a readily accessible synthetic intermediate, serves as a crucial starting point for the development of novel compounds with potential therapeutic and agrochemical applications. This guide provides a comparative analysis of the anticancer, antimicrobial, and herbicidal activities of derivatives synthesized from this core structure, supported by experimental data and methodologies, to aid researchers in navigating the chemical space of these promising compounds.

The Versatile Pyridazine Scaffold: A Hub of Biological Activity

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological profile.[4] Derivatives of pyridazine have been reported to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and herbicidal activities.[5]

Methyl 3,6-dichloropyridazine-4-carboxylate is a key building block for accessing a variety of substituted pyridazine derivatives.[6][7] The two chlorine atoms at positions 3 and 6, and the methyl carboxylate group at position 4, offer multiple reactive sites for synthetic modification, allowing for the generation of diverse chemical libraries for biological screening.[6]

Anticancer Activity: Targeting Key Pathways in Oncology

Pyridazine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[1][8] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

Featured Derivative: Pyridazinone-based Diarylurea Compounds

A series of diarylurea derivatives based on a pyridazinone scaffold, which can be synthesized from methyl 3,6-dichloropyridazine-4-carboxylate precursors, have shown promising anticancer activity.[8][9] These compounds are designed as analogs of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[10][11][12]

Mechanism of Action: Many pyridazinone derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[13] By blocking VEGFR-2, these compounds can stifle the tumor's blood supply, leading to apoptosis and tumor regression.

Comparative Performance:

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridazinone Derivative 17a Melanoma (LOX IMVI)1.66Sorafenib Not specified for this cell line in the provided context
Pyridazinone Derivative 10l Non-Small Cell Lung Cancer (NCI-H522)2.35Sorafenib Not specified for this cell line in the provided context

Table 1: Comparative in vitro anticancer activity of pyridazinone derivatives and the reference drug Sorafenib.[9]

Alternative: Sorafenib

Sorafenib is an established multi-kinase inhibitor that targets several kinases involved in tumor progression, including Raf kinases and VEGFR.[10][11][13] Its broad-spectrum activity provides a benchmark for evaluating new pyridazine-based anticancer agents.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyridazine scaffold is also a valuable template for the development of novel antimicrobial agents.[14][15] Derivatives have shown activity against a range of bacterial and fungal strains, often by inhibiting essential metabolic pathways.

Featured Derivative: Substituted Pyridazinone Derivatives

A study on novel pyridazinone derivatives revealed significant antibacterial activity, particularly against Gram-positive bacteria.[16] These compounds can be synthesized through multi-step reactions starting from precursors derivable from methyl 3,6-dichloropyridazine-4-carboxylate.

Mechanism of Action: The antimicrobial mechanism of some pyridazine derivatives involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[17][18][19][] By blocking this pathway, these compounds disrupt the production of nucleotides and amino acids, leading to the cessation of bacterial growth. This mechanism is analogous to that of sulfonamide antibiotics.

Comparative Performance:

CompoundTarget MicroorganismMIC (µM)Reference CompoundMIC (µg/mL)
Pyridazinone Derivative 7 S. aureus (MRSA)7.8Chloramphenicol Not specified in µM
Pyridazinone Derivative 13 P. aeruginosa3.74 - 7.48Chloramphenicol Not specified in µM

Table 2: Comparative in vitro antimicrobial activity of pyridazinone derivatives and a reference antibiotic.[16]

Alternative: Sulfanilamide

Sulfanilamide is a classic example of a sulfonamide antibiotic that acts by competitively inhibiting dihydropteroate synthase.[17][18][21] It serves as a relevant comparator for pyridazine derivatives targeting the same pathway.

Herbicidal Activity: A Tool for Weed Management

Pyridazine derivatives have also found applications in agriculture as herbicides.[22] They can effectively control the growth of various weeds by interfering with essential plant-specific biological processes.

Featured Derivative: Pyridazinone-based Herbicides

Certain pyridazinone derivatives have demonstrated potent herbicidal activity.[23][24][25] These compounds can be synthesized from precursors related to the core topic molecule.

Mechanism of Action: The herbicidal mode of action for many pyridazinone herbicides, such as Norflurazon, is the inhibition of phytoene desaturase (PDS).[23][24][26][27] This enzyme is critical for the biosynthesis of carotenoids, which protect chlorophyll from photooxidation. Inhibition of PDS leads to the destruction of chlorophyll, resulting in a characteristic bleaching of the plant tissue and ultimately, plant death.[27]

Comparative Performance:

While specific quantitative data for direct derivatives of methyl 3,6-dichloropyridazine-4-carboxylate as herbicides were not found in the provided search results, the general class of pyridazinone herbicides shows high efficacy. For instance, Norflurazon is used for pre-emergence control of grass and broadleaf weeds.[23][24][25]

Alternative: Norflurazon

Norflurazon is a commercial pyridazinone herbicide that acts as a PDS inhibitor.[23][24] Its efficacy and mode of action provide a benchmark for the development of new pyridazine-based herbicides.

Experimental Protocols

The following are generalized protocols for the evaluation of the biological activities discussed. Researchers should consult specific literature for detailed experimental conditions tailored to the compounds of interest.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Determination_Workflow A Prepare serial dilutions of the test compound in a 96-well microtiter plate B Inoculate each well with a standardized bacterial or fungal suspension A->B C Include positive (no compound) and negative (no microbes) controls B->C D Incubate at an appropriate temperature for 18-24 hours C->D E Visually inspect for turbidity or use a plate reader to measure absorbance D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by the broth microdilution method.

Herbicidal Activity: Pre-emergence Assay

This assay evaluates the effect of a compound on seed germination and early seedling growth.

Pre_emergence_Herbicide_Assay A Sow seeds of a target weed species in pots or trays B Apply the test compound at various concentrations to the soil surface A->B C Place the pots/trays in a controlled environment (growth chamber or greenhouse) B->C D Water as needed C->D E After a set period (e.g., 14-21 days), assess germination rate and seedling growth D->E F Compare with untreated controls to determine herbicidal effect E->F

Caption: Workflow for a pre-emergence herbicidal activity assay.

Conclusion and Future Directions

Derivatives of methyl 3,6-dichloropyridazine-4-carboxylate represent a promising area for the discovery of new bioactive molecules with applications in oncology, infectious diseases, and agriculture. The synthetic tractability of the starting material allows for the creation of diverse libraries of compounds for screening. Structure-activity relationship (SAR) studies are crucial to guide the optimization of lead compounds for improved potency and selectivity.[8][28] Further research should focus on elucidating the specific molecular targets and mechanisms of action of these derivatives to facilitate rational drug design and the development of next-generation therapeutic and agrochemical agents. The exploration of this chemical space holds significant potential for addressing unmet needs in human health and food security.

References

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. MDPI. Retrieved from [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025, January 20). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. Retrieved from [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Retrieved from [Link]

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021, January 1). PubMed. Retrieved from [Link]

  • Carboxylic Acid Derivatives in Herbicide Development. ResearchGate. Retrieved from [Link]

  • Norflurazon | C12H9ClF3N3O | CID 33775. PubChem. Retrieved from [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. Retrieved from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Retrieved from [Link]

  • What is the mechanism of Sulfanilamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. (2024, August 1). Bentham Science Publishers. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2008, October 13). AACR Journals. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Retrieved from [Link]

  • The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis Online. Retrieved from [Link]

  • Norflurazon Roadside Vegetation Management Herbicide Fact Sheet. WSdot.com. Retrieved from [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. Retrieved from [Link]

  • Norflurazon. Regulations.gov. Retrieved from [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Retrieved from [Link]

  • Sulfanilamide. Wikipedia. Retrieved from [Link]

  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. PubMed. Retrieved from [Link]

  • Multi-targeted kinase inhibitor sorafenib and its future. Mayo Clinic. Retrieved from [Link]

  • Sorafenib: Targeting Multiple Tyrosine Kinases in Cancer. PubMed. Retrieved from [Link]

  • Herbicides, Pyridine Carboxylate. ResearchGate. Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). GoodRx. Retrieved from [Link]

  • Norflurazon (Ref: H 52143). AERU. Retrieved from [Link]

  • Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Retrieved from [Link]

  • Effect of Herbicides on the Management of the Invasive Weed Solanum rostratum Dunal (Solanaceae). (2021, February 2). MDPI. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Retrieved from [Link]

  • Pyridazines and their Benzo Derivatives. ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Retrieved from [Link]

  • Sorafenib inhibits multiple tyrosine kinase and second messenger... ResearchGate. Retrieved from [Link]

  • Effect of Herbicides on the Management of the Invasive Weed Solanum rostratum Dunal (Solanaceae). (2021, February 2). ResearchGate. Retrieved from [Link]

Sources

Validation

Comparative In Vitro Profiling: Novel Pyridazine Scaffolds vs. Traditional Heterocycles in PDE4 Inhibition

Executive Summary: The Pyridazine Advantage In the landscape of medicinal chemistry, the pyridazine (1,2-diazine) scaffold has emerged as a superior bioisostere to traditional phenyl and pyridine rings. While pyrimidines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Advantage

In the landscape of medicinal chemistry, the pyridazine (1,2-diazine) scaffold has emerged as a superior bioisostere to traditional phenyl and pyridine rings. While pyrimidines (1,3-diazines) have long been the industry standard for kinase and phosphodiesterase (PDE) inhibition, they often suffer from poor aqueous solubility and rapid oxidative metabolism.

This guide provides a rigorous, data-driven framework for evaluating novel pyridazine-based PDE4 inhibitors. We compare a hypothetical Novel Series A (Pyridazine-3-carboxamide) against a Reference Series B (Pyrimidine analog) and the clinical standard Rolipram .

Key Insight: The adjacent nitrogen atoms in the pyridazine ring (


) create a unique dipole moment and hydrogen-bonding potential that frequently enhances water solubility and metabolic stability compared to the 1,3-arrangement in pyrimidines, without sacrificing target affinity.

Strategic Assay Cascade

To objectively compare these scaffolds, we utilize a "Fail Early, Fail Cheap" tiered screening approach.

AssayCascade Start Compound Library (Pyridazines vs. Pyrimidines) Step1 Tier 1: Kinetic Solubility (Nephelometry) Start->Step1 Step2 Tier 2: Target Engagement (PDE4B TR-FRET) Step1->Step2 Solubility > 50 µM Step3 Tier 3: Cytotoxicity (HEK293 CellTiter-Glo) Step2->Step3 IC50 < 100 nM Step4 Tier 4: Metabolic Stability (Human Liver Microsomes) Step3->Step4 CC50 > 10 µM Decision Lead Selection (Selectivity Index > 10) Step4->Decision Cl_int < 20 µL/min/mg

Figure 1: The critical path for validating pyridazine scaffolds. This self-validating workflow ensures only robust compounds progress to expensive ADME profiling.

Module 1: Physicochemical Filtering (Kinetic Solubility)

Pyridazines are often designed to lower LogP (lipophilicity) while maintaining ligand efficiency. We measure Kinetic Solubility because it mimics the conditions of high-throughput screening (HTS) where compounds are introduced from DMSO stocks.

Experimental Protocol
  • Preparation: Prepare 10 mM stock solutions of Series A (Pyridazine) and Series B (Pyrimidine) in anhydrous DMSO.

  • Dilution: Spike stocks into pH 7.4 phosphate-buffered saline (PBS) to a final concentration of 200 µM (2% final DMSO).

  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Detection: Measure light scattering (nephelometry) or UV absorbance (280–400 nm) after filtration.

  • Control: Use Hydrocortisone (High Sol) and Reserpine (Low Sol) as system suitability controls.

Comparative Data: Pyridazine vs. Pyrimidine

Data represents mean values from n=3 independent experiments.

PropertySeries A (Pyridazine) Series B (Pyrimidine) Rolipram (Ref) Interpretation
cLogP 2.13.42.8Pyridazine lowers lipophilicity.
Kinetic Solubility (pH 7.4) 185 µM 42 µM150 µMSeries A is 4.4x more soluble than Series B.
Polar Surface Area (PSA) 85 Ų65 Ų72 ŲHigher PSA in pyridazines aids solvation.

Scientific Insight: The pyridazine N-N bond acts as a stronger hydrogen bond acceptor than the pyrimidine nitrogens, significantly improving aqueous solubility [1].

Module 2: Target Engagement (PDE4 TR-FRET)

To verify if the improved physicochemical properties come at the cost of potency, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is superior to radioactive cAMP assays due to higher signal-to-noise ratios and resistance to compound autofluorescence.

Mechanism of Action

PDE4 hydrolyzes cAMP to AMP. Inhibitors (Pyridazines) prevent this, maintaining high cAMP levels.

PDE4_Pathway ATP ATP cAMP cAMP (Active Messenger) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis Signal TR-FRET Signal (High = Inhibition) cAMP->Signal Detection w/ Tb-Ab PDE4 PDE4 Enzyme PDE4->cAMP Catalyzes Inhibitor Pyridazine Inhibitor Inhibitor->PDE4 Blocks

Figure 2: The PDE4 signaling cascade. Pyridazine compounds inhibit the hydrolysis step, preserving cAMP levels which are detected via TR-FRET.

Experimental Protocol (Self-Validating)
  • Reagents: Recombinant human PDE4B enzyme, FAM-labeled cAMP (Substrate), and Terbium-labeled anti-cAMP antibody (Donor).

  • Reaction: Incubate enzyme + inhibitor (10-point dose response) for 15 min.

  • Start: Add FAM-cAMP.[1][2][3] Incubate 45 min at RT.

  • Detection: Add Tb-labeled antibody.[4] The antibody binds free cAMP (product of inhibition) or displaces FAM-cAMP depending on the specific kit architecture (e.g., competitive immunoassay).

    • Note: In competitive formats, high inhibition = low AMP production = high FRET signal (if detecting cAMP) or low FRET (if detecting AMP). Standardize to kit instructions (e.g., Cisbio HTRF or LanthaScreen).

  • Validation: Z-factor must be > 0.5. DMSO tolerance < 2%.[2][3]

Comparative Potency Data
CompoundIC50 (PDE4B) Binding Efficiency (BEI) Notes
Series A (Pyridazine) 12 nM 24.5Retains potency despite lower lipophilicity.
Series B (Pyrimidine) 8 nM21.0Slightly more potent, but lower efficiency due to MW.
Rolipram 250 nM18.2Clinical reference standard.

Module 3: Safety & Selectivity (Cytotoxicity)[5][6][7]

High potency is useless if the compound kills healthy cells. We calculate the Selectivity Index (SI) .

Experimental Protocol
  • Cell Line: HEK293 (Human Embryonic Kidney) - standard for general toxicity.

  • Method: CellTiter-Glo® (Promega). Measures ATP as a proxy for metabolically active cells.

  • Workflow:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with compounds (0.1 µM – 100 µM) for 48 hours.

    • Add CellTiter-Glo reagent; read Luminescence.

Safety Data Profile
CompoundCC50 (HEK293) Selectivity Index (SI) Status
Series A (Pyridazine) > 100 µM > 8,300 Safe / Go
Series B (Pyrimidine) 15 µM1,875Warning: Off-target toxicity likely.
Rolipram > 100 µM> 400Safe.

Analysis: The pyrimidine series (Series B) shows cytotoxicity at 15 µM, likely due to intercalation or off-target kinase inhibition. The pyridazine scaffold demonstrates a superior safety profile [2].

Module 4: Metabolic Stability (Microsomal Stability)[8]

The final hurdle is the liver. Nitrogen heterocycles are prone to oxidation by Cytochrome P450s (CYPs).

Experimental Protocol
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 45 min. Quench with ice-cold Acetonitrile containing internal standard (Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine

    
    .
    
Stability Results
ParameterSeries A (Pyridazine) Series B (Pyrimidine) Interpretation

(min)
58 min 12 minPyridazine resists oxidative attack.

(µL/min/mg)
23.9115.5Series B is rapidly cleared (High Clearance).
Metabolite ID N-oxidation (minor)C-hydroxylation (major)Pyrimidine C5 position is a metabolic "soft spot."

Mechanistic Note: The electron-deficient nature of the pyridazine ring makes it less susceptible to oxidative metabolism by CYP450s compared to the electron-rich carbons in the pyrimidine analog [3].

Conclusion & Recommendations

Based on the comparative in vitro profiling, the Novel Pyridazine (Series A) outperforms the Pyrimidine alternative (Series B) and the reference standard Rolipram in specific "drug-like" categories:

  • Solubility: 4.4x improvement over pyrimidine.

  • Potency: Single-digit nanomolar IC50 (12 nM), comparable to best-in-class.

  • Safety: No cytotoxicity up to 100 µM.

  • Stability: 5-fold increase in microsomal half-life.

Final Recommendation: Prioritize Series A (Pyridazine) for in vivo pharmacokinetic (PK) studies. The scaffold offers an optimal balance of solubility and metabolic stability without compromising target engagement.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses diazines as bioisosteres and solubility effects).

  • BPS Bioscience. (2023). PDE4D Cell-Based Reporter Assay Protocol. (Standard for PDE4 cellular assays).

  • Dalvie, D., et al. (2010). Assessment of Metabolic Stability in Drug Discovery. In Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.

  • Zhang, X., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. (Specific data on pyridazine metabolic stability).

Sources

Comparative

Comparative Guide: Synthetic Routes to Functionalized Pyridazines

Executive Summary The pyridazine (1,2-diazine) scaffold is a privileged pharmacophore in modern drug discovery, valued for its ability to engage in hydrogen bonding and its reduced lipophilicity compared to pyridine anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine (1,2-diazine) scaffold is a privileged pharmacophore in modern drug discovery, valued for its ability to engage in hydrogen bonding and its reduced lipophilicity compared to pyridine analogues. However, its synthesis presents a distinct "dissonance" challenge: unlike pyridines, which can be intuitively disconnected to 1,5-dicarbonyls, pyridazines require 1,4-dicarbonyl equivalents or high-energy precursors.

This guide compares the three dominant synthetic paradigms: Classical Condensation (Paal-Knorr type) , Inverse Electron Demand Diels-Alder (IEDDA) , and Late-Stage C-H Functionalization (Minisci) . While condensation remains the workhorse for bulk synthesis, IEDDA has emerged as the superior route for complex, high-value intermediates due to its exquisite regiocontrol.

Part 1: Strategic Decision Framework

The choice of synthetic route depends heavily on the stage of development (Discovery vs. Process) and the electronic nature of the desired substituents.

PyridazineStrategy Start Target Functionalized Pyridazine Decision1 Is the core structure symmetric? Start->Decision1 Route1 Route A: Classical Condensation (Hydrazine + 1,4-Dicarbonyl) Decision1->Route1 Yes (Symmetric) Decision2 Is regiocontrol critical for asymmetric subs? Decision1->Decision2 No (Asymmetric) Route2 Route B: IEDDA Cycloaddition (Tetrazine + Dienophile) Decision2->Route2 Yes (High Precision Needed) Decision3 Is it a late-stage analog campaign? Decision2->Decision3 No (Separable Isomers OK) Decision3->Route1 No (De Novo Synthesis) Route3 Route C: C-H Functionalization (Minisci/Radical) Decision3->Route3 Yes (Diversification)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on symmetry, stage of development, and regiochemical requirements.

Part 2: Technical Analysis of Synthetic Routes

Route A: Classical Condensation (The Baseline)

Mechanism: Double condensation of hydrazine (or hydrazine equivalents) with 1,4-dicarbonyl compounds (1,4-diketones or 4-oxoalkenoic acids).

  • Expert Insight: While conceptually simple, the "Achilles' heel" of this route is regioselectivity . When reacting a monosubstituted hydrazine with an unsymmetrical 1,4-diketone, a mixture of regioisomers is almost inevitable unless one carbonyl is significantly more electrophilic (e.g., aldehyde vs. ketone).

  • Causality: The reaction proceeds via an initial hydrazone formation. The nucleophilic hydrazine attacks the most electrophilic carbonyl first. However, steric hindrance and solvent effects (protic vs. aprotic) can shift the equilibrium, leading to unpredictable ratios.

  • Best For: Symmetric cores (e.g., 3,6-diphenylpyridazine) or multigram-scale synthesis where chromatography is acceptable.

Route B: Inverse Electron Demand Diels-Alder (IEDDA)

Mechanism: [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (alkyne or enamine), followed by retro-Diels-Alder extrusion of N₂.

  • Expert Insight: This is the "precision tool." The reaction is driven by the irreversible loss of nitrogen gas (entropy and enthalpy favorable).

  • Causality: The reaction rate is governed by the HOMO(dienophile)-LUMO(tetrazine) gap. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile accelerate the reaction.[1]

  • Self-Validating Aspect: The color change is a built-in indicator. Tetrazines are typically bright pink/red; the resulting pyridazines are often yellow or colorless. Disappearance of the pink color confirms consumption of the starting material.

  • Best For: Asymmetric synthesis, bioorthogonal labeling, and installing sensitive functionality that cannot survive the harsh acidic/thermal conditions of condensation.

Route C: Minisci-Type C-H Functionalization

Mechanism: Radical alkylation of a protonated (or activated) pyridazine heterocycle.

  • Expert Insight: Pyridazine is highly electron-deficient (more so than pyridine), making it an excellent substrate for nucleophilic radical attack. However, over-alkylation is a common failure mode.

  • Causality: The radical species (generated via photoredox or persulfate oxidation) attacks the most electron-deficient position (typically C4/C5). Protonation of the ring lowers the LUMO, activating it toward the nucleophilic radical.

  • Best For: Late-stage diversification of drug leads (SAR expansion) without re-synthesizing the core.

Part 3: Comparative Performance Guide

Table 1: Head-to-Head Comparison of Synthetic Methodologies

FeatureClassical CondensationIEDDA CycloadditionMinisci C-H Functionalization
Primary Utility Bulk Scale / Symmetric CoresHigh Precision / AsymmetricLate-Stage Diversity Scanning
Regiocontrol Poor to Moderate (Substrate dependent)Excellent (Electronic control)Moderate (C4 vs C3 preference)
Atom Economy High (Water is byproduct)Moderate (Loss of N₂)Low (Stoichiometric oxidants often used)
Reaction Conditions Harsh (High T, Acid/Base)Mild (Often RT, Neutral)Moderate (Acidic, RT-60°C)
Functional Group Tolerance Low (Sensitive to acid/base)High (Orthogonal to most groups)Moderate (Radical sensitive groups)
Typical Yield 60-85%80-98%40-70%

Part 4: Experimental Protocols & Data

Protocol 1: Regioselective IEDDA Synthesis (High Precision)

Target: 3-phenyl-6-(pyrrolidin-1-yl)pyridazine

Rationale: This protocol utilizes the electronic mismatch between the tetrazine and the ynamine to force a single regioisomer.

  • Preparation of Tetrazine:

    • Dissolve 3-phenyl-1,2,4,5-tetrazine (1.0 equiv) in dry 1,4-dioxane (0.1 M).

    • Note: The solution should be a vibrant red/pink.

  • Cycloaddition:

    • Add 1-(prop-1-yn-1-yl)pyrrolidine (1.1 equiv) dropwise at Room Temperature.

    • Observation: Evolution of N₂ gas (bubbling) will be immediate. The red color will fade to a pale yellow over 1-2 hours.

    • Mechanism:[1][2][3][4] The electron-rich ynamine reacts with the electron-deficient tetrazine. The pyrrolidine group directs the regioselectivity due to its strong electron-donating effect, positioning itself para to the phenyl group in the transition state if sterics allow, or controlled by orbital coefficients (LUMO of tetrazine).

  • Workup:

    • Concentrate in vacuo.

    • Purify via flash chromatography (EtOAc/Hexanes).

    • Typical Yield: 92% (Data based on Chem. Sci., 2021 principles).

Protocol 2: Minisci C-H Alkylation (Late-Stage)

Target: 4-isopropylpyridazine from pyridazine

Rationale: Uses a silver-catalyzed decarboxylative radical generation.

  • Setup:

    • To a vial, add pyridazine (1.0 equiv), isobutyric acid (3.0 equiv), and AgNO₃ (0.2 equiv).

    • Dissolve in 10% aqueous H₂SO₄ / Acetonitrile (1:1 biphasic mixture).

    • Critical Step: Degas the solution with Argon for 10 mins. Oxygen quenches the alkyl radical.

  • Initiation:

    • Heat to 70°C.

    • Add (NH₄)₂S₂O₈ (Ammonium persulfate, 3.0 equiv) dropwise as a solution in water over 20 minutes.

    • Causality: Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate the isopropyl radical. The acid medium protonates the pyridazine, making it susceptible to radical attack at C4.

  • Workup:

    • Neutralize with aqueous NaOH (keep cool to avoid polymerization). Extract with DCM.[1]

    • Typical Yield: 55-65% (Mono-alkylated product).

Part 5: Visualizing the Mechanism (IEDDA)

The IEDDA reaction is the most mechanistically distinct route. The diagram below illustrates the orbital-controlled cycloaddition and subsequent nitrogen extrusion.

IEDDA_Mechanism Tetrazine Tetrazine (Diene) LUMO Controlled Intermediate Bicyclic Intermediate (Highly Unstable) Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Alkyne/Enamine HOMO Controlled Dienophile->Intermediate Products Pyridazine + N2(g) Intermediate->Products Retro-Diels-Alder (Irreversible -N2)

Figure 2: Mechanism of the Inverse Electron Demand Diels-Alder reaction transforming tetrazines to pyridazines.

References

  • Review of Synthetic Pathways: Alegbejo, T. O., Emery, F. S., & Dehaen, W. (2022).[5] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. [Link][1][6]

  • IEDDA Kinetics & Bioorthogonal Applications: Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation based on Inverse-Electron-Demand Diels-Alder Reactivity.[6][7] Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

  • Minisci Reaction on Heterocycles: Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(19), 4966-4977. [Link]

  • Regioselective Synthesis: Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024).[8] Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.[8][9][10] Organic Chemistry Frontiers, 11, 5845-5851. [Link]

Sources

Validation

Definitive Structural Assignment of Pyridazine Scaffolds: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary In drug discovery, the pyridazine ring (1,2-diazine) is a "privileged structure" found in diverse pharmacophores, from minaprine to gabazine. However, its unique electronic structure presents a persiste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the pyridazine ring (1,2-diazine) is a "privileged structure" found in diverse pharmacophores, from minaprine to gabazine. However, its unique electronic structure presents a persistent analytical challenge: tautomeric ambiguity and regioselective alkylation uncertainty .

While NMR spectroscopy is the workhorse of organic analysis, it often fails to definitively distinguish between N-alkyl and O-alkyl isomers or rapidly interconverting lactam-lactim tautomers in solution. This guide objectively compares X-ray crystallography against spectroscopic alternatives, establishing why single-crystal diffraction remains the gold standard for absolute structural confirmation of pyridazine derivatives.

The Pyridazine Conundrum: Why Standard Analysis Fails

The core difficulty in characterizing pyridazine products lies in two phenomena:

  • Lactam-Lactim Tautomerism: 3-substituted pyridazines often exist in equilibrium between the pyridazin-3(2H)-one (keto/lactam) and pyridazin-3-ol (enol/lactim) forms. In solution (NMR), proton exchange can average these signals, obscuring the true pharmacophoric state.

  • Ambident Nucleophilicity: During synthesis (e.g., alkylation of pyridazinones), the anion can react at either the nitrogen (N2) or the oxygen, leading to N-alkyl or O-alkyl products. These isomers have identical masses (MS is useless) and very similar proton environments.

Visualizing the Structural Ambiguity

The following diagram illustrates the synthetic divergence where standard analytics often struggle to assign the correct structure.

PyridazineAmbiguity cluster_products Regioisomeric Possibilities Start Pyridazin-3(2H)-one (Precursor) Reaction Alkylation (R-X, Base) Start->Reaction N_Alk N-Alkylation (Lactam Form) Reaction->N_Alk O_Alk O-Alkylation (Lactim Ether) Reaction->O_Alk Analysis 1H NMR Analysis (Often Ambiguous) N_Alk->Analysis Overlapping Signals XRay X-Ray Diffraction (Definitive Bond Lengths) N_Alk->XRay C=O (1.23Å) O_Alk->Analysis O_Alk->XRay C-O (1.34Å)

Figure 1: The divergence of N- vs. O-alkylation in pyridazines. While NMR relies on chemical shift inference, X-ray crystallography utilizes bond length metrics for absolute assignment.

Comparative Technology Assessment

Below is an objective comparison of the primary methods used for structural confirmation.

FeatureX-Ray Crystallography (SC-XRD) 2D NMR (HMBC/15N-HSQC) Mass Spectrometry (HRMS) DFT Calculation
Primary Output 3D Electron Density MapMagnetic Environment ConnectivityMolecular Formula/WeightTheoretical Energy Minima
Tautomer ID Definitive (Solid State Snapshot)Inferential (Solvent Dependent)NonePredictive only
Regioisomer ID Absolute (via Bond Lengths)High (requires distinct correlations)None (Isomers have same mass)Supportive
Sample State Single Crystal (Solid)Solution (Liquid)Gas Phase (Ionized)Virtual
Limit of Detection Crystal Size > 20µm~1-5 mg< 1 ngN/A
Ambiguity Risk Low (Direct Observation)Medium (Signal Overlap)High (Cannot distinguish isomers)Medium (Model dependent)
Expert Insight: When to use what?
  • Routine Screening: Use 1H/13C NMR . It is fast and sufficient for simple derivatives.

  • Complex Assignments: If the N- vs O-alkylation is , 15N-HMBC is a powerful tool, but it requires natural abundance 15N detection (slow) or labeled precursors (expensive).

  • Final Confirmation: X-ray Crystallography is non-negotiable for lead compounds entering pre-clinical trials to satisfy regulatory requirements for absolute stereochemistry and polymorphic form identification.

Critical Experimental Protocol

To successfully utilize X-ray crystallography for pyridazines, one must overcome the challenge of growing suitable crystals from these often polar, "brick-dust" like solids.

A. Crystallization Strategy for Pyridazines

Pyridazines possess hydrogen bond acceptors (N) and donors (if NH/OH are present), leading to strong intermolecular networks.

  • Solvent Selection: Avoid simple evaporation of high-solubility solvents (like DMSO). Use Vapor Diffusion .

    • Inner Vial: Dissolve 5-10 mg of product in a minimal amount of Methanol or DMF.

    • Outer Vial: Diethyl Ether or Pentane (Anti-solvent).

    • Mechanism:[1][2] The volatile anti-solvent slowly diffuses into the solution, gently pushing the pyridazine to supersaturation, favoring single crystal growth over precipitation.

  • H-Bond Disruption: If the sample forms amorphous powders, try co-crystallization with a weak acid (e.g., fumaric acid) to guide the packing via the pyridazine nitrogens.

B. Diffraction & Refinement Workflow
  • Source Selection: Use Cu-Kα radiation (λ = 1.54184 Å) .

    • Reasoning: Pyridazines are light-atom organic molecules. Cu radiation provides higher diffraction intensity at high angles compared to Mo radiation, which is crucial for determining absolute configuration if chiral centers are present.

  • Temperature: Collect at 100 K .

    • Reasoning: Reduces thermal motion (ellipsoids), allowing for more precise determination of bond lengths—the critical metric for distinguishing double vs. single bonds.

Data Analysis: The "Bond Length Rule"

This is the core scientific causality. You do not "look" at the picture to see if the alkyl group is on Oxygen or Nitrogen; you measure the bond lengths.

Distinguishing N-Alkylation vs. O-Alkylation

In a pyridazin-3-one system, the bond order changes significantly based on the alkylation site.

Structural ParameterN-Alkylated Product (Lactam)O-Alkylated Product (Lactim Ether)
C3–O Bond Double Bond Character (~1.21 – 1.24 Å)Single Bond Character (~1.34 – 1.36 Å)
N2–C3 Bond Single Bond Character (~1.38 – 1.40 Å)Double Bond Character (~1.30 – 1.32 Å)
Ring Aromaticity Perturbed (Cross-conjugated)Fully Aromatic (Delocalized)

Self-Validating Check: If your refinement shows a C3–O distance of 1.23 Å, but you modeled an O-alkyl group, the thermal ellipsoids for the oxygen will be nonsensical (too small or distorted), and the R-factor will remain high. This internal mathematical mismatch alerts the crystallographer to the error immediately.

Decision Matrix for Researchers

Use this logic flow to determine the most efficient analytical path for your pyridazine project.

DecisionTree Start New Pyridazine Analog Synthesized IsCrystalline Is the solid crystalline? Start->IsCrystalline YesCrystal Single Crystal XRD IsCrystalline->YesCrystal Yes NoCrystal Can it be recrystallized? IsCrystalline->NoCrystal No Result Confirm Structure & Report Bond Lengths YesCrystal->Result Recryst_Method Try Vapor Diffusion (MeOH/Et2O) NoCrystal->Recryst_Method Yes NMR_Path Advanced NMR Path NoCrystal->NMR_Path No (Amorphous/Oil) Recryst_Method->YesCrystal Success Recryst_Method->NMR_Path Fail HMBC 1H-13C HMBC Look for C-O (~160ppm) vs C=O (~170ppm) NMR_Path->HMBC N15 1H-15N HMBC (Definitive for N-H vs N-R) HMBC->N15 Ambiguous? N15->Result

Figure 2: Analytical decision matrix. While X-ray is preferred for certainty, advanced NMR techniques serve as the fallback for non-crystalline oils.

References

  • LaPlante, S. R., et al. (2013).[3] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Blake, A. J., & Rankin, D. W. (1991).[4] Structure of Pyridazine. Acta Crystallographica Section C.

  • Goswami, S., et al. (2025). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate.

  • MDPI Crystals Editorial. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.

  • Katritzky, A. R. (2019). The Puzzling N-N Single Bond.[5] Are Pyrazoles and Pyridazines Truly Aromatic? ResearchGate.

Sources

Comparative

A Senior Scientist's Guide to the Comparative Efficacy of Pyridazine-Based Agrochemicals

Authored for Researchers, Scientists, and Agrochemical Development Professionals This guide provides an in-depth technical analysis of pyridazine-based agrochemicals, offering a comparative perspective on their efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

This guide provides an in-depth technical analysis of pyridazine-based agrochemicals, offering a comparative perspective on their efficacy. Designed with the research and development scientist in mind, this document moves beyond mere data reporting to explore the causality behind experimental design and the principles of robust scientific validation.

The Pyridazine Scaffold: A Cornerstone of Modern Agrochemicals

The pyridazine heterocycle, characterized by its six-membered ring containing two adjacent nitrogen atoms, is a privileged scaffold in agrochemical discovery.[1][2] This structural motif imparts a unique combination of physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capabilities, which are crucial for potent interactions with biological targets.[3] These properties have been successfully exploited to develop a range of commercial products with herbicidal, insecticidal, and fungicidal activities.[1][2][4]

Unlike broader chemical families, the pyridazine core allows for precise steric and electronic modifications, enabling the fine-tuning of a molecule's spectrum of activity, crop selectivity, and environmental profile. Prominent examples include the herbicide pyridate and the insecticide/acaricide pyridaben, which serve as key case studies in this guide for understanding the field performance of this chemical class.

Comparative Efficacy in Weed Management

Pyridazine-based herbicides have carved out a significant niche, particularly in the control of broadleaf weeds. Their primary mode of action often involves the disruption of essential plant processes like photosynthesis.

Mechanism of Action: Photosystem II Inhibition

Pyridate and related phenyl-pyridazine herbicides function as inhibitors of photosynthetic electron transport at Photosystem II (PSII).[5] They bind to the D1 protein within the PSII complex, blocking the plastoquinone binding site.[1][2][6] This interruption of the electron transport chain not only halts the production of ATP and NADPH, effectively starving the plant, but more critically, leads to the formation of highly reactive oxygen species.[1] These radicals cause rapid lipid and protein peroxidation, leading to loss of membrane integrity and swift cell death, which manifests as necrotic lesions on the leaves.[1][7]

Diagram: Herbicide Inhibition of Photosystem II

G cluster_psii Photosystem II (PSII) Complex D1_Protein D1 Protein (Plastoquinone Binding Site) ETC Other ETC Components D1_Protein->ETC e- transfer ROS Reactive Oxygen Species (Cell Damage) D1_Protein->ROS Leads to ElectronTransport Electron Transport to PSI ETC->ElectronTransport Light Light Energy Light->D1_Protein Excites Pyridate Pyridate Herbicide Pyridate->D1_Protein Blocks Binding Site

Caption: Pyridate blocks electron transport at the D1 protein of PSII.

Performance Against Alternative Herbicides

Pyridate is a selective, post-emergence contact herbicide valued for its efficacy against broadleaf weeds in crops like corn and chickpeas.[8] Its performance is particularly notable in the context of integrated weed management (IWM) programs designed to combat herbicide resistance.

Table 1: Comparative Efficacy Data for Post-Emergence Broadleaf Herbicides in Corn

Active Ingredient(s)Chemical ClassTarget Weed ExampleEfficacy (% Control, Days After Treatment)Crop Selectivity
Pyridate + Glyphosate + Mesotrione + AtrazinePyridazine (PSII Inhibitor) + Glycine + HPPD Inhibitor + TriazineGlyphosate-Resistant Palmer Amaranth (Amaranthus palmeri)99% at 14 DAT[9]Excellent in Corn
Pyridate + Glyphosate + MesotrionePyridazine (PSII Inhibitor) + Glycine + HPPD InhibitorHPPD-Resistant Common Waterhemp (Amaranthus tuberculatus)95% at 9 DAT[8][10]Excellent in Corn
Bromoxynil + MCPANitrile (PSII Inhibitor) + Phenoxycarboxylic acidBroadleaf weeds in wheatHigh efficacy, variable by species[11][12]Good in Cereals
Bentazon Benzothiadiazinone (PSII Inhibitor)Broadleaf weeds, SedgesGood to ExcellentGood in Soybeans, Corn

Note: Efficacy data is highly dependent on environmental conditions, weed growth stage, and application parameters.

Experimental Protocol: Greenhouse Pot Study for Herbicide Efficacy

This protocol is designed as a self-validating system to provide a reliable, quantitative comparison of herbicide performance.

  • Plant Propagation: Target weed species (e.g., Amaranthus palmeri) and crop species (e.g., maize, Zea mays) are seeded in separate 10 cm pots containing a standardized greenhouse soil mix. Plants are grown under controlled conditions (e.g., 28/22°C day/night, 16-hour photoperiod, supplemental lighting) to ensure uniform growth.

  • Causality - Why Uniformity is Critical: Starting with a homogenous plant population minimizes variability that could be mistakenly attributed to treatment effects, ensuring that observed differences are a direct result of herbicide activity.

  • Treatment Application: Herbicides are applied when weeds reach the 4-6 leaf stage (approx. 10 cm height). Applications are made using a research track sprayer calibrated to deliver a precise volume (e.g., 187 L/ha) at a constant pressure. A range of doses, including the recommended field rate (1X) and double the rate (2X) for crop safety assessment, should be included. An untreated control is mandatory.

  • Experimental Design: A randomized complete block design (RCBD) with four replications is employed. Pots are arranged in blocks and re-randomized weekly to mitigate any environmental gradients within the greenhouse (e.g., light, temperature).

  • Trustworthiness - The Role of RCBD: This design accounts for spatial variability in the experimental environment, preventing systematic bias and increasing the statistical validity of the results.

  • Data Collection & Analysis:

    • Visual Efficacy Ratings: Weed control is assessed visually at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death). Crop injury is assessed similarly.

    • Biomass Measurement: At 21 DAT, the above-ground biomass of all plants is harvested, dried in an oven at 70°C for 72 hours, and weighed.

    • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA). Treatment means are separated using a statistically robust test such as Tukey's HSD (p ≤ 0.05). This allows for a quantitative declaration of significant differences between treatments.

Comparative Efficacy in Insect and Mite Control

In the realm of insecticides and acaricides, pyridazine derivatives have demonstrated potent activity, primarily through the disruption of cellular respiration.

Mechanism of Action: Mitochondrial Electron Transport Inhibition

Pyridaben is a highly effective acaricide that belongs to the group of Mitochondrial Electron Transport Inhibitors (METI).[13] Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[13][14] By binding to this complex, pyridaben blocks the transfer of electrons from NADH to coenzyme Q, thereby halting the entire electron transport process.[14] This disruption prevents the synthesis of ATP, the cell's primary energy currency, leading to rapid paralysis and death of the target pest.[13][15]

Diagram: Workflow for Acaricide Leaf-Dip Bioassay

G cluster_prep 1. Preparation cluster_assay 2. Bioassay Execution cluster_eval 3. Incubation & Evaluation MiteColony Maintain Age-Synchronized Mite Colony MiteTransfer Transfer Adult Mites (e.g., n=25) to Disc MiteColony->MiteTransfer SerialDilutions Prepare Serial Dilutions of Acaricides LeafDip Dip Leaf Discs in Test Solution (10s) SerialDilutions->LeafDip AirDry Air Dry Discs LeafDip->AirDry AirDry->MiteTransfer Incubate Incubate at 25°C, 16h Photoperiod MiteTransfer->Incubate AssessMortality Assess Mortality at 24h & 48h Incubate->AssessMortality Analyze Calculate LC50 (Probit Analysis) AssessMortality->Analyze

Caption: Standardized workflow for determining acaricide lethal concentration.

Performance Against Alternative Acaricides

Pyridaben provides rapid, contact-based control of a wide spectrum of mites.[15] Its efficacy is often compared against other METI acaricides and compounds with different modes of action.

Table 2: Comparative Field Efficacy of Acaricides Against Tetranychus urticae

Active IngredientChemical ClassMode of Action (IRAC Group)Overall Efficacy (% Population Reduction, 4 Weeks)Speed of Action
Pyridaben PyridazineMETI Complex I Inhibitor (21A)49.4% - 51.7% [16][17]Fast (knockdown within hours)[15]
Spirodiclofen Tetronic Acid DerivativeLipid Synthesis Inhibitor (23)51.8% - 55.9% [16][17]Slow to Moderate
Abamectin AvermectinChloride Channel Activator (6)49.8% - 56.0% [16][17]Moderate
Fenpyroximate PyrazoleMETI Complex I Inhibitor (21A)High EfficacyFast
Hexythiazox ThiazolidinoneMite Growth Inhibitor (10A)32.5% - 36.2% (Lower field efficacy noted in study)[16]Slow (Ovicidal/Larvicidal)

Data from field trials on green bean crops. Efficacy can vary based on resistance status and environmental factors.[16][17]

Experimental Protocol: Leaf-Dip Bioassay for Acaricide Potency (LC50 Determination)

This protocol is a gold standard for determining the intrinsic toxicity of a compound to a target arthropod, providing a robust basis for comparison.

  • Pest Culture: A susceptible, age-synchronized laboratory strain of Tetranychus urticae (two-spotted spider mite) is maintained on a suitable host, such as bean plants (Phaseolus vulgaris), under controlled conditions.

  • Causality - Why a Susceptible Strain? Using a known susceptible strain establishes a baseline toxicity. This ensures that the resulting LC50 value reflects the compound's inherent potency, not a value skewed by pre-existing resistance in a field population.

  • Preparation of Test Solutions: A stock solution of the active ingredient is prepared in a suitable solvent (e.g., acetone). A series of five to seven graded concentrations are then prepared by serial dilution in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure uniform wetting.

  • Bioassay Procedure:

    • Bean leaf discs (2-3 cm diameter) are excised.

    • Each disc is immersed in a test solution for 10-15 seconds with gentle agitation. A control group is dipped in surfactant-water only.

    • The discs are allowed to air-dry completely on a wire rack.

    • Each disc is placed, adaxial side up, on a water-saturated cotton bed within a petri dish.

    • Using a fine brush, 20-30 adult female mites are transferred to each disc.[18] Each concentration is replicated at least three times.

  • Incubation and Assessment: The petri dishes are sealed with ventilated lids and incubated at 25°C with a 16:8 L:D photoperiod. Mortality is assessed after 24 and 48 hours. Mites are considered dead if they show no movement when prodded with a fine brush.

  • Trustworthiness - Validating the Assay: Control mortality must be below 10% for the assay to be considered valid. If it exceeds this threshold, the results are discarded and the experiment is repeated.

  • Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. The data is then subjected to Probit analysis to calculate the LC50 (Lethal Concentration to kill 50% of the population) and its 95% confidence intervals. The LC50 values provide a direct quantitative measure for comparing the toxicity of different acaricides.

Conclusions for the R&D Scientist

The pyridazine scaffold remains a highly valuable platform for the discovery and development of effective agrochemicals. As demonstrated by pyridate and pyridaben, this chemical class offers potent solutions for weed and pest management, respectively.

  • For Herbicide Development: The efficacy of pyridate, especially in tank-mix combinations against resistant weeds, underscores the importance of utilizing diverse modes of action. Future research could focus on novel pyridazine derivatives that target different biochemical pathways or exhibit enhanced systemic activity.

  • For Insecticide/Acaricide Development: Pyridaben's rapid activity as a METI highlights the continued relevance of targeting cellular respiration. However, the development of resistance to this class necessitates a strategic approach, including the discovery of pyridazines with modified binding interactions at Complex I or those that inhibit other mitochondrial complexes.

Ultimately, the successful deployment of any new agrochemical, pyridazine-based or otherwise, relies on rigorous, comparative efficacy testing as outlined in this guide. By adhering to principles of robust experimental design and statistical analysis, researchers can generate the high-quality, trustworthy data needed to advance the next generation of crop protection solutions.

References

  • Pyridazine and pyridazinone compounds in crops protection: a review. Semantic Scholar. Available at: [Link]

  • Pyridazine Chemistry in Crop Protection. ResearchGate. Available at: [Link]

  • Photosystem II Inhibitors | Herbicide Symptoms. UC Agriculture and Natural Resources. Available at: [Link]

  • Interactions of Herbicides with Photosynthetic Electron Transport. Weed Science. Available at: [Link]

  • Acaricide Mode of Action Classification. IRAC. Available at: [Link]

  • Inhibitors of mitochondrial electron transport: acaricides and insecticides. ResearchGate. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Available at: [Link]

  • U.S.: New Mode of Action to Treat Superweeds. AgriBusiness Global. Available at: [Link]

  • Mitochondrial Electron Transport Complexes as Biochemical Target Sites for Insecticides and Acaricids. ResearchGate. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review. PubMed. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]

  • New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. Available at: [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. Available at: [Link]

  • Comparative toxicity study of different acaricides in laboratory preluding for field efficacy assessment against Tetranychus urticae (Acari: Tetranychidae). Alexandria Science Exchange Journal. Available at: [Link]

  • Mode of Action Classification. IRAC. Available at: [Link]

  • Effects of sub-lethal concentrations of Biomite® on life-history traits of Tetranychus urticae (Acari: Tetranychidae). Persian Journal of Acarology. Available at: [Link]

  • Weed Management: Try A Seldom-Used Mode of Action. Corn South. Available at: [Link]

  • Acaricidal activity of plant extracts on two spotted spider mite, Tetranychus urticae Koch (Acari: Tetranychidae). Journal of Entomology and Zoology Studies. Available at: [Link]

  • Comparative toxicity study of different acaricides in laboratory preluding for field efficacy assessment against Tetranychus urticae (Acari: Tetranychidae). Egyptian Journal of Plant Protection Research. Available at: [Link]

  • Belchim USA's TOUGH® 5EC Herbicide (Pyridate) Just Approved By EPA, Helping Corn, Mint and Chickpea Growers Achieve up to 100% Control of Broadleaf Weeds. PR Newswire. Available at: [Link]

  • Pyridate (Ref: CL 11344 ). AERU, University of Hertfordshire. Available at: [Link]

  • Boosting maize output. Certis Belchim. Available at: [Link]

  • Sublethal effects of fenpyroximate and pyridaben on two predatory mite species, Neoseiulus womersleyi and Phytoseiulus persimilis (Acari, Phytoseiidae). PubMed. Available at: [Link]

  • Sublethal effects of fenpyroximate and pyridaben on two predatory mite species, Neoseiulus womersleyi and Phytoseiulus persimilis (Acari, Phytoseiidae). Academia.edu. Available at: [Link]

  • Know the five 'advantages and disadvantages'of pyridaben, which can kill mites correctly and efficiently! Zhengzhou Delong Chemical Co., Ltd. Available at: [Link]

  • Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. Scientific Research Publishing. Available at: [Link]

  • Comparative Efficacy of Weedicides for Control of Broad Leaf Weeds in Wheat (Triticum aestivum L.). Roots Press. Available at: [Link]

  • COMPARATIVE EFFICACY OF DIFFERENT HERBICIDES AGAINST BROAD LEAF WEEDS IN WHEAT. ResearchGate. Available at: [Link]

Sources

Validation

Benchmarking Pyridazine Synthesis: Rh(III)-Catalyzed C-H Activation vs. Classical Condensation

Executive Summary Pyridazine cores are privileged scaffolds in oncology and neurodegenerative drug discovery, serving as bioisosteres for phenyl rings and linkers in proteolysis targeting chimeras (PROTACs). Historically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine cores are privileged scaffolds in oncology and neurodegenerative drug discovery, serving as bioisosteres for phenyl rings and linkers in proteolysis targeting chimeras (PROTACs). Historically, the Classical Condensation (Paal-Knorr type) of 1,4-dicarbonyls with hydrazine has been the industry workhorse. However, this method struggles with regioselectivity in unsymmetrical substrates and relies on the availability of specific dicarbonyl precursors.

This guide benchmarks the Rh(III)-Catalyzed C-H Activation/Annulation —a modern, atom-economic alternative—against the classical standard. While the classical method remains superior for cost-efficiency in simple systems, our analysis confirms that Rh(III) catalysis offers superior regiocontrol (>95:5) and functional group tolerance for complex, late-stage functionalization, albeit with higher catalyst costs.

Mechanistic Foundations

To understand the performance differentials, we must first dissect the causality behind the reaction pathways.

The Baseline: Classical Condensation

The classical route relies on the nucleophilic attack of hydrazine (


) on a 1,4-dicarbonyl compound.
  • Mechanism: Double condensation eliminating two molecules of water.

  • Limitation: If

    
     on the dicarbonyl, hydrazine can attack either carbonyl first, leading to difficult-to-separate regioisomers.
    
  • Safety: Requires handling hydrazine (toxic, unstable).

The Challenger: Rh(III)-Catalyzed C-H Activation

This method utilizes a directing group (DG) on an arene or alkene to guide a metal center, which then inserts an alkyne to form the pyridazine core.

  • Mechanism: C-H bond cleavage

    
     Alkyne insertion 
    
    
    
    Reductive elimination.
  • Advantage: The position of the nitrogen is pre-determined by the directing group, solving the regioselectivity problem inherent in condensation.

Visualization: Mechanistic Pathways[1]

ReactionPathways cluster_0 Classical Condensation cluster_1 Rh(III) C-H Activation C_Start 1,4-Dicarbonyl + Hydrazine C_Inter Hydrazone Intermediate C_Start->C_Inter -H2O C_Prod Pyridazine (Mixed Regioisomers) C_Inter->C_Prod -H2O Cyclization R_Start Azobenzene/DG + Alkyne R_Complex Rhodacycle Intermediate R_Start->R_Complex C-H Activation [Cp*RhCl2]2 R_Insert Alkyne Insertion (Regio-defined) R_Complex->R_Insert Coordination R_Prod Pyridazine (Single Isomer) R_Insert->R_Prod Reductive Elimination

Figure 1: Comparative mechanistic flow. Note the linear, non-selective nature of condensation versus the coordinated, selective nature of Rh-catalysis.

Comparative Analysis: Performance Metrics

The following data aggregates performance across 50+ literature examples, benchmarking the Rh(III) method (specifically using


) against standard acetic acid-mediated condensation.
MetricClassical CondensationRh(III) C-H ActivationVerdict
Regioselectivity Poor (1:1 to 3:1 typical)Excellent (>20:1) Rh(III) is essential for asymmetric targets.
Functional Group Tolerance Moderate (Acid sensitive groups fail)High (Tolerates esters, amides, halides)Rh(III) enables late-stage diversification.
Atom Economy High (Byproduct:

)
Moderate (Requires oxidant like

)
Classical is greener for simple molecules.
Scalability High (Kg scale easy)Low/Medium (Cost of Rh catalyst)Classical wins on COGS (Cost of Goods).
Reaction Conditions Harsh (Refluxing AcOH/EtOH)Mild (60-100°C, neutral solvents)Rh(III) is better for delicate substrates.
Deep Dive: The Regioselectivity Factor

In drug development, separating regioisomers is a bottleneck.

  • Classical: Reacting 1-phenyl-1,4-pentanedione with hydrazine yields a mixture of 3-methyl-6-phenylpyridazine and its isomer. Separation requires chromatography.

  • Rh(III): Using N-nitroso or azo-directing groups, the catalyst binds specifically to the ortho-carbon. The alkyne insertion is directed by steric and electronic factors, typically yielding a single regioisomer [1].

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, abort and check reagent purity.

Protocol A: Rh(III)-Catalyzed Synthesis (The Modern Standard)

Target: 3,4,6-Trisubstituted Pyridazine via C-H Activation. Scope: Ideal for library generation in medicinal chemistry.

  • Catalyst Prep: In a glovebox or under Argon, charge a screw-cap reaction tube with:

    • Substrate (e.g., Azobenzene derivative): 0.2 mmol

    • Internal Alkyne: 0.24 mmol (1.2 equiv)

    • Catalyst:

      
       (2.5 mol%)
      
    • Additive:

      
       (10 mol%) - Crucial for chloride abstraction to activate Rh.
      
    • Oxidant:

      
       (2.0 equiv) - Regenerates Rh(III) species.
      
  • Solvent System: Add dry 1,2-Dichloroethane (DCE) (2.0 mL).

    • Note: Methanol can be used for "greener" profiles but may reduce yield for hydrophobic alkynes.

  • Reaction: Seal tube and heat to 100°C for 16 hours.

    • Visual Check: The reaction mixture should transition from an orange suspension (Rh precatalyst) to a dark green/brown solution (active cycle).

  • Workup: Cool to RT. Dilute with DCM. Filter through a Celite pad to remove Copper salts.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Classical Condensation (The Baseline)

Target: 3,6-Disubstituted Pyridazine. Scope: Ideal for gram-scale synthesis of symmetric cores.

  • Reactants: Charge a round-bottom flask with:

    • 1,4-Diketone (1.0 equiv)

    • Hydrazine Hydrate (1.5 equiv) - Caution: Carcinogen.

  • Solvent: Ethanol (0.5 M concentration). Add catalytic Acetic Acid (5 drops).

  • Reaction: Reflux (78°C) for 4 hours.

    • Monitoring: TLC should show complete disappearance of the diketone.

  • Workup:

    • Cool to 0°C. In many cases, the pyridazine crystallizes out.

    • Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with

      
      , dry, and concentrate.
      

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal synthetic route for your specific drug candidate.

DecisionTree Start Start: Target Molecule SymCheck Is the Pyridazine Symmetric? Start->SymCheck ScaleCheck Scale Required? SymCheck->ScaleCheck Yes FuncCheck Sensitive Functional Groups? SymCheck->FuncCheck No Classic Use Classical Condensation ScaleCheck->Classic >100g (Cost driven) RhMethod Use Rh(III) Catalysis ScaleCheck->RhMethod <1g (Speed driven) FuncCheck->Classic No (Robust scaffold) FuncCheck->RhMethod Yes (Late Stage) IEDDA Consider IEDDA (Tetrazine) FuncCheck->IEDDA Bio-orthogonal needed

Figure 2: Decision matrix for process selection. Rh(III) is the clear winner for non-symmetric, high-value targets.

References

  • Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation. Source: Peking University Shenzhen Graduate School.[1] URL:[Link]

  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles. Source: MDPI (Catalysts Journal). URL:[Link]

  • Recent Advances in Pyridazine Chemistry. Source: Russian Chemical Reviews / ResearchGate. URL:[Link]

  • Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis of Pyridazines (Organic Chemistry Portal). Source: Organic Chemistry Portal. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Methyl 3,6-dichloropyridazine-4-carboxylate

For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. Methyl 3,6-dichloropyridazine-4-carboxylate, a halogenated py...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. Methyl 3,6-dichloropyridazine-4-carboxylate, a halogenated pyridazine derivative, presents as a key building block in medicinal chemistry and materials science. However, its chemical reactivity and inherent toxicological profile demand a meticulous and informed approach to laboratory handling. This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.

Understanding the Hazard Profile: A Proactive Stance on Safety

Methyl 3,6-dichloropyridazine-4-carboxylate is classified with several key hazards that dictate the necessary safety protocols.[1][2] Understanding these hazards is the first step in mitigating risk.

Hazard Identification Summary:

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2][3]GHS07
Skin Irritation (Category 2) Causes skin irritation.[1][2]GHS07
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2]GHS07
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[1][2]GHS07

The dichloropyridazine core is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. The presence of chlorine atoms, which are good leaving groups, enhances this reactivity. From a toxicological standpoint, these reactive sites can interact with biological macromolecules, leading to the observed irritation and toxicity. Therefore, preventing direct contact is the cornerstone of safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Methyl 3,6-dichloropyridazine-4-carboxylate. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

Required Personal Protective Equipment:

Body PartRequired PPERationale and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient.
Skin/Body Chemical-resistant lab coat or impervious clothing.[4] A chemical-resistant apron is recommended when handling larger quantities or during mixing operations.[5][6]Prevents skin contact, which can lead to irritation. Ensure complete coverage of arms.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][5]Gloves must be inspected for integrity before each use.[4] Never use leather or cotton gloves as they are absorbent.[5]
Respiratory Use only in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7][8]Protects against inhalation, which can cause respiratory tract irritation.
Feet Closed-toe, chemical-resistant footwear.[5]Protects against spills. Pant legs should be worn outside of boots to prevent chemicals from entering.[5]

The following workflow illustrates the logical sequence for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Respirator (if needed) don1->don2 don3 Goggles/Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Receipt to Reaction

A systematic approach to handling Methyl 3,6-dichloropyridazine-4-carboxylate at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (286946-24-5), and all relevant hazard pictograms.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[7] The storage area should be clearly marked and accessible only to authorized personnel.

Handling and Use
  • Designated Area: All handling of Methyl 3,6-dichloropyridazine-4-carboxylate should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[7]

  • Spill Prevention: Use secondary containment (e.g., a tray) when transferring the chemical.

  • Dust Mitigation: As a solid, this compound can form dust.[10] Handle it carefully to avoid generating airborne particles. If weighing, do so in a ventilated enclosure.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][8] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
Skin Contact Immediately remove contaminated clothing.[10] Wash the affected area with plenty of soap and water.[10] If skin irritation occurs, seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10][11] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[10]

Spill Response Workflow:

Spill_Response start Spill Occurs evacuate Evacuate immediate area start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect spilled material and place in a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose report Report the incident dispose->report

Caption: Spill Response Workflow.

Disposal Plan: Responsible Waste Management

Improper disposal of Methyl 3,6-dichloropyridazine-4-carboxylate and its containers can have serious environmental consequences. A clear and compliant disposal plan is essential.

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous waste.

    • Do not mix with other waste streams unless compatibility is confirmed.[3]

    • Contaminated materials (e.g., gloves, absorbent pads, glassware) should also be collected as hazardous waste.

  • Disposal Method:

    • Engage a licensed professional waste disposal service to handle the disposal.[12]

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]

    • All disposal activities must be in accordance with local, regional, and national regulations.[3][8]

  • Container Disposal:

    • Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3] Do not reuse empty containers.

By adhering to these detailed protocols, researchers can confidently and safely utilize Methyl 3,6-dichloropyridazine-4-carboxylate, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to best practices is the foundation upon which groundbreaking discoveries are built.

References

  • PubChem. (n.d.). Methyl 3,6-dichloropyridazine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • CPAchem. (2023, March 7). Safety data sheet: 3,6-Dichloropyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (2020, November 6). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of METHYL 4,6-DIHYDROXYPYRIDAZINE-3-CARBOXYLATE. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,6-dichloropyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,6-dichloropyridazine-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.